Aglaine B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H42N2O8 |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(1S,9S,10R,11S)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29-,31+,34?,35+,36+/m0/s1 |
InChI Key |
KPCVKSYNYMIDEN-LVXMAYDHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Aglaine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglaine B, a member of the bisamide class of natural products, was first isolated from the leaves and bark of Aglaia argentea. The elucidation of its complex chemical structure has been a subject of significant interest within the natural product chemistry community. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, presenting a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data obtained from these analyses are summarized below.
| Technique | Data |
| Molecular Formula | C36H42N2O8 |
| CAS Number | 177262-32-7 |
This compound is an amorphous powder.[1]
Experimental Protocols
The isolation and structural characterization of this compound involve a series of meticulous experimental procedures. The general workflow, from plant material extraction to the final structural confirmation, is outlined below.
Isolation and Purification
-
Extraction: The dried and powdered leaves and bark of Aglaia argentea are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their solubility.
-
Chromatography: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques. This typically involves:
-
Vacuum Liquid Chromatography (VLC): Initial separation of the extract on a large scale using silica (B1680970) gel.
-
Column Chromatography: Further purification of the VLC fractions using silica gel or other stationary phases with a gradient elution system.
-
Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds to obtain pure this compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube.
-
Data Acquisition: 1H NMR, 13C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These experiments provide detailed information about the proton and carbon framework of the molecule and their connectivity.
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly employed to determine the accurate mass of the molecule.
-
Analysis: The exact mass measurement allows for the determination of the molecular formula of this compound.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample is typically prepared as a thin film on a salt plate (e.g., KBr) or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The IR spectrum reveals the presence of key functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, based on their characteristic absorption frequencies.
-
Structure Elucidation Workflow
The logical progression from raw data to the final elucidated structure of this compound is a multi-step process that relies on the careful interpretation of spectroscopic data.
References
Aglaine B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origin and isolation procedures for Aglaine B, a member of the rocaglamide (B1679497) family of natural products. The information is compiled for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Source of this compound
This compound is a natural compound that has been isolated from the plant species Aglaia argentea. This plant belongs to the Meliaceae family, commonly known as the mahogany family. The genus Aglaia is a rich source of a unique class of bioactive molecules known as rocaglamides or flavaglines, which are recognized for their potent cytotoxic and insecticidal properties. Various parts of Aglaia species have been traditionally used in medicine to treat a range of ailments including fever, inflammation, and skin diseases.
Experimental Protocols for Isolation
While the original 1996 publication by Grellier et al. detailing the specific isolation of this compound is not widely accessible, a general methodology for the extraction and isolation of bioactive compounds from Aglaia argentea can be compiled from studies on other constituents of the plant. The following protocol is a representative procedure.
Plant Material Collection and Preparation
The bark of Aglaia argentea is collected and identified by a botanist. A voucher specimen is typically deposited in a herbarium for reference. The collected bark is air-dried and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to extraction with methanol (B129727) at room temperature. This process is typically carried out over several days to ensure exhaustive extraction of the plant's chemical constituents.
Detailed Protocol:
-
Macerate 2.5 kg of dried, powdered bark of Aglaia argentea in 12 L of methanol at room temperature for 5 days.[1][2][3]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous methanolic extract.[1]
Solvent Partitioning
The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity to separate compounds based on their solubility. This fractionation step helps in simplifying the subsequent purification process.
Detailed Protocol:
-
Suspend the crude methanolic extract (e.g., 133.5 g) in water.[2][3]
-
Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate (B1210297), and n-butanol.[1][2][3]
-
Evaporate the solvents from each fraction to yield the respective crude fractions.
Chromatographic Purification
The fractions obtained from solvent partitioning are then subjected to various chromatographic techniques to isolate the pure compounds. This is a multi-step process that typically involves column chromatography followed by preparative high-performance liquid chromatography (HPLC).
Detailed Protocol:
-
Vacuum Liquid Chromatography (VLC): The n-hexane or ethyl acetate fraction, which is likely to contain this compound, is subjected to VLC on silica (B1680970) gel 60. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components into several sub-fractions based on their affinity to the stationary phase.[1]
-
Column Chromatography: The sub-fractions are further purified by column chromatography over silica gel, again using a gradient elution of solvents such as n-hexane and ethyl acetate.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to preparative HPLC for final purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water is commonly used. The elution can be isocratic or a gradient. The compound is detected by a UV detector.
Quantitative Data
The following table summarizes the quantitative data from a representative extraction of Aglaia argentea bark, which provides a general idea of the yields from the initial extraction and partitioning steps. Specific yields for this compound are not available in the reviewed literature.
| Step | Input Material | Solvents and Volumes | Output |
| Extraction | 2.5 kg dried bark | Methanol (12 L) | 133.5 g crude methanol extract |
| Partitioning | 133.5 g methanol extract | n-hexane, Ethyl acetate, n-butanol | 26.3 g n-hexane fraction, 12.4 g EtOAc fraction, 12.6 g n-butanol fraction |
Visualizations
Experimental Workflow
Signaling Pathway
Rocaglamides, including this compound, are known to exert their cytotoxic effects primarily by inhibiting protein synthesis. They achieve this by clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences within the 5' untranslated regions of messenger RNAs (mRNAs).[4][5][6] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting translation initiation.[6] This inhibition of protein synthesis can lead to the depletion of short-lived proteins that are crucial for cell cycle progression, such as Cdc25A. The degradation of Cdc25A is further promoted by the activation of the ATM/ATR-Chk1/Chk2 DNA damage response pathway.[7]
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. researchgate.net [researchgate.net]
- 3. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Spectroscopic and Biological Analysis of Vanillin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public spectroscopic data could be located for a compound named "Aglaine B." To fulfill the request for a comprehensive technical guide on the presentation of spectroscopic data, this document utilizes Vanillin as a representative small molecule. The methodologies, data presentation formats, and visualizations provided herein serve as a template for the analysis of natural products.
Core Spectroscopic Data
The structural elucidation of Vanillin is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard[1].
Table 1: ¹H NMR Data for Vanillin (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 7.44 | d | 1.5 | 1H |
| H2 | 7.42 | dd | 8.2, 1.5 | 1H |
| H3 | 6.98 | d | 8.2 | 1H |
| H4 (-OH) | 6.15 | s | - | 1H |
| H5 (-OCH₃) | 3.97 | s | - | 3H |
| H6 (-CHO) | 9.83 | s | - | 1H |
Data sourced from various publicly available spectra and literature[1][2].
Table 2: ¹³C NMR Data for Vanillin (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| C1 | 129.9 | C |
| C2 | 108.7 | CH |
| C3 | 147.0 | C |
| C4 | 151.7 | C |
| C5 | 114.5 | CH |
| C6 | 127.6 | CH |
| C7 (-CHO) | 191.1 | CH |
| C8 (-OCH₃) | 56.1 | CH₃ |
Data sourced from various publicly available spectra and literature[1][3][4].
Mass Spectrometry Data
Mass spectrometry provides information on the molecular weight and fragmentation pattern of Vanillin.
Table 3: Mass Spectrometry Data for Vanillin
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI-MS) | - | - | - | 152 (M⁺), 151, 137, 123, 109, 81, 65, 53 |
| Electrospray Ionization (ESI-MS) | Positive | 153.05 | - | - |
| Electrospray Ionization (ESI-MS) | Negative | - | 151.04 | - |
Data sourced from NIST WebBook and MassBank[5][6]. The molecular formula of Vanillin is C₈H₈O₃, with a molecular weight of 152.15 g/mol .
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline generalized protocols for the spectroscopic analysis of small molecules like Vanillin.
NMR Spectroscopy
A generalized protocol for acquiring NMR spectra of a purified small organic molecule is as follows[7]:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments are typically performed on a 400, 500, or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
The instrument is tuned and matched for the specific nucleus being observed (¹H or ¹³C).
-
The sample is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° or 90° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically run to obtain singlets for each carbon. Key parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used. The number of increments in the indirect dimension and the number of scans per increment are optimized to balance resolution and experiment time.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Mass Spectrometry
The following is a general protocol for the analysis of a small molecule by LC-MS[8][9][10]:
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.
-
The final dilution should be in a solvent compatible with the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for molecules with moderate polarity like Vanillin.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) is a common choice for polar molecules. It can be operated in either positive or negative ion mode.
-
Mass Analyzer: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements for elemental composition determination.
-
Scan Range: A typical m/z range for small molecules is 100-1000.
-
Data Acquisition: Data is acquired in full scan mode to detect the molecular ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural confirmation. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of a purified natural product.
References
- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. Vanillin(121-33-5) 1H NMR [m.chemicalbook.com]
- 3. Vanillin(121-33-5) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Vanillin [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioactive Compounds from Aglaia argentea: Focus on Argentinin B
Disclaimer: While the initial request specified "Aglaine B," extensive research did not yield sufficient verifiable data for a compound with that name and the molecular formula C36H42N2O8 isolated from Aglaia argentea. However, significant data is available for other bioactive compounds from the same plant. This guide will focus on Argentinin B , a recently discovered protolimonoid from Aglaia argentea, as a representative example of a cytotoxic compound from this species. The physical, chemical, and biological data presented below pertains to Argentinin B, which has a molecular formula of C32H46O8.
Core Physical and Chemical Properties of Argentinin B
Argentinin B is a white amorphous powder.[1] Its molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C32H46O8 | [1] |
| Molecular Weight | 558.7 g/mol | Calculated from formula |
| Appearance | White amorphous powder | [1] |
| Mass Spectrometry | m/z 575.3509 [M+H]+ (HR-ESI-TOFMS) | [1] |
| UV (MeOH) λmax | 208 nm | [1] |
| Infrared (KBr) νmax | 3429 (hydroxyl), 1734 (carbonyl), 1637 (double bond) cm-1 | [1] |
Spectroscopic Data of Argentinin B
The structural elucidation of Argentinin B was achieved through various spectroscopic methods. The key NMR data are presented below.
¹H and ¹³C NMR Data for Argentinin B (in CDCl₃)[1]
| Position | δH (ppm) | δC (ppm) |
| 1 | 5.44 (d, 10.2) | 126.8 |
| 2 | 5.86 (d, 10.2) | 129.7 |
| 3 | 3.40 (s) | 78.9 |
| 4 | - | 40.2 |
| 5 | 1.45 (m) | 49.1 |
| 6α | 1.65 (m) | 19.2 |
| 6β | 1.50 (m) | |
| 7 | 4.46 (s) | 72.1 |
| 8 | - | 47.9 |
| 9 | 2.10 (m) | 49.8 |
| 10 | - | 39.5 |
| 11α | 1.95 (m) | 21.4 |
| 11β | 1.75 (m) | |
| 12α | 1.60 (m) | 28.1 |
| 12β | 1.50 (m) | |
| 13 | - | 46.2 |
| 14 | - | 84.1 |
| 15 | 3.92 (s) | 68.4 |
| 16α | 2.20 (d, 14.4) | 34.8 |
| 16β | 1.80 (d, 14.4) | |
| 17 | 2.50 (d, 9.0) | 51.2 |
| 18 | 0.95 (s) | 15.4 |
| 19 | 1.17 (s) | 21.1 |
| 20 | - | 74.2 |
| 21 | 3.90 (d, 9.0) | 71.3 |
| 22 | 1.60 (m) | 38.1 |
| 23 | 1.50 (m) | 27.9 |
| 24 | 3.25 (t, 7.8) | 86.1 |
| 25 | - | 72.9 |
| 26 | 1.22 (s) | 27.1 |
| 27 | 1.21 (s) | 27.2 |
| 28 | 1.84 (s) | 21.5 |
| 29 | 2.02 (s) | 21.6 |
| 30 | 1.41 (s) | 27.9 |
Experimental Protocols
The following are representative experimental protocols based on the isolation and testing of compounds from Aglaia argentea.
Extraction and Isolation of Argentinin B from Aglaia argentea[1]
-
Extraction: The dried and powdered stem bark of Aglaia argentea (2.0 kg) was extracted with methanol (B129727) (MeOH) at room temperature. The solvent was evaporated under reduced pressure to yield a crude MeOH extract.
-
Partitioning: The MeOH extract was suspended in a 90% aqueous MeOH solution and partitioned with n-hexane. The aqueous MeOH layer was then diluted with H₂O to a 50% aqueous solution and partitioned with ethyl acetate (B1210297) (EtOAc).
-
Chromatography: The EtOAc extract was subjected to vacuum liquid chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and acetone. Fractions were further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel to yield pure Argentinin B.
Caption: Workflow for the extraction and isolation of Argentinin B.
Cytotoxicity Assay against P-388 Murine Leukemia Cells[1][2]
-
Cell Culture: P-388 murine leukemia cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds, including Argentinin B, were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
MTT Assay:
-
Cells were seeded in 96-well plates and incubated.
-
Various concentrations of the test compounds were added to the wells.
-
After a 48-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added, and the plates were incubated for another 4 hours.
-
A stop solution containing sodium dodecyl sulfate (B86663) (SDS) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) was calculated from the dose-response curve.
Biological Activity and Potential Signaling Pathways
Cytotoxic Activity
Argentinin B has been evaluated for its cytotoxic effects against P-388 murine leukemia cells. While it showed weaker activity compared to its counterpart, Argentinin A, it still demonstrates the potential of this class of compounds as cytotoxic agents.[1] The IC₅₀ value for Argentinin A was reported as 1.27 µg/mL.[1] Many compounds isolated from the Aglaia genus have exhibited significant cytotoxic and anticancer properties.[2]
Hypothetical Signaling Pathway for Cytotoxicity
The precise mechanism of action for Argentinin B has not yet been elucidated. However, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A plausible, though hypothetical, signaling pathway for a cytotoxic compound like Argentinin B could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.
References
The Biological Activity of Aglaia argentea Extracts: A Technical Guide for Drug Discovery and Development
An in-depth analysis of the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties of extracts and isolated compounds from Aglaia argentea, a promising source for novel therapeutic agents.
Introduction
Aglaia argentea, a member of the Meliaceae family, is a tree found in the tropical rainforests of Southeast Asia.[1][2] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments, including fever, cough, skin diseases, and inflammation.[1][3][4] Phytochemical investigations of the Aglaia genus have revealed a rich diversity of secondary metabolites, including rocaglamides (flavaglines), triterpenoids, steroids, and lignans, many of which exhibit potent biological activities.[5][6] This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of Aglaia argentea extracts and their constituents, with a focus on data relevant to researchers, scientists, and drug development professionals.
Cytotoxic Activity
The most extensively studied biological activity of Aglaia argentea is its cytotoxicity against cancer cell lines, particularly murine leukemia P-388 cells. Various extracts and a plethora of isolated compounds have demonstrated potent growth inhibitory effects.
Data Presentation: Cytotoxicity of Aglaia argentea Extracts and Isolated Compounds
| Extract/Compound | Cell Line | IC50 (µg/mL) | Reference |
| Crude Extracts | |||
| n-Hexane Extract | P-388 | 26.72 ± 0.02 | [7] |
| Ethyl Acetate Extract | P-388 | 15.48 ± 0.03 | [7] |
| n-Butanol Extract | P-388 | 85.67 ± 0.02 | [7] |
| Isolated Steroids | |||
| β-Sitosterol | P-388 | 12.45 ± 0.050 | [7] |
| β-Sitosterol Oleate | P-388 | 85.25 ± 0.050 | [7] |
| Sitoindoside II | P-388 | >100 | [7] |
| β-Sitosterol Glucoside | P-388 | 52.27 ± 0.031 | [7] |
| Stigmasterol Glucoside | P-388 | 62.52 ± 0.076 | [7] |
| Isolated Triterpenoids (Dammarane-type) | |||
| Dammar-24-en-3α-ol | P-388 | 9.09 ± 0.10 | [8] |
| 3-epi-Cabraleahydroxy Lactone | P-388 | 68.53 ± 0.08 | [8] |
| (E)-25-Hydroperoxydammar-23-en-3β,20-diol | P-388 | 5.89 ± 0.08 | [8] |
| Dammar-24-en-3β,20-diol | P-388 | 22.40 ± 0.11 | [8] |
| 20-Hydroxy-dammar-24-en-3-on (synthetic analog) | P-388 | 11.53 ± 0.08 | [8] |
| Isolated Sesquiterpenoid | |||
| Spathulenol | P-388 | 16.82 | [3] |
| Isolated Protolimonoids | |||
| Argentinin A | P-388 | 1.27 | [9] |
Experimental Protocols: Cytotoxicity Assays
The cytotoxic activity of Aglaia argentea extracts and compounds is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: P-388 murine leukemia cells are seeded into 96-well plates at a density of approximately 3 x 10⁴ cells/cm³.[7][8]
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment and growth.[7]
-
Compound Addition: The test compounds, dissolved in DMSO and diluted to desired concentrations with PBS (phosphate-buffered saline), are added to the wells. Control wells receive only DMSO.[7]
-
Incubation with Compound: The cells are incubated with the compounds for a specified period (typically 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization: A stop solution containing SDS (sodium dodecyl sulfate) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]
Experimental Workflow: Cytotoxicity-Guided Fractionation
The isolation of cytotoxic compounds from Aglaia argentea often follows a bioassay-guided fractionation approach.
References
- 1. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
Pyrrolizidine Alkaloids in the Meliaceae Family: A Technical Guide for Researchers
To the esteemed researchers, scientists, and drug development professionals,
This technical guide addresses the inquiry into the presence and characteristics of pyrrolizidine (B1209537) alkaloids (PAs) within the Meliaceae family. A comprehensive review of the current scientific literature reveals a significant finding: the Meliaceae family is not a recognized source of pyrrolizidine alkaloids. While the family is rich in other classes of alkaloids and is particularly known for its vast array of limonoids (tetranortriterpenoids), there is a notable absence of peer-reviewed studies detailing the isolation and structural elucidation of PAs from any Meliaceae species.
The primary chemical constituents that define the Meliaceae family are, in fact, limonoids and terpenoids.[1][2] Various other classes of compounds, including a range of alkaloids, flavonoids, coumarins, and phenolic compounds, have also been isolated and studied.[1][2] This guide, therefore, pivots to provide an in-depth overview of the alkaloidal chemistry that is characteristic of the Meliaceae family, which is of significant interest for phytochemical and pharmacological research.
Section 1: The Alkaloid Profile of the Meliaceae Family
While pyrrolizidine alkaloids are not a feature of this family, Meliaceae plants are known to produce a diverse range of other alkaloid types. These include, but are not limited to, β-carboline alkaloids, which have been identified in species such as Melia azedarach.[3] Qualitative phytochemical screenings of various Meliaceae species, including Melia azedarach and Azadirachta indica, consistently confirm the presence of alkaloids.[4][5][6][7][8]
The predominant secondary metabolites, however, are the limonoids, which are responsible for many of the family's notable biological activities, such as insecticidal and cytotoxic effects.[1][2][9]
Section 2: Quantitative Analysis of Secondary Metabolites in Meliaceae
Specific quantitative data for alkaloids in the Meliaceae family is not widely available in the literature. However, studies on other secondary metabolites provide a framework for the types of quantitative analyses that can be performed. For instance, the quantitative analysis of a hydromethanolic leaf extract of Melia azedarach has provided values for total phenolic and flavonoid content.[4]
Table 1: Example of Quantitative Phytochemical Analysis of Melia azedarach Leaf Extract [4]
| Phytochemical Class | Concentration (mg/g of extract) | Method of Analysis |
| Total Phenolics | 69.77 mg/g (GAE*) | Spectrophotometry (Folin-Ciocalteu method) |
| Total Flavonoids | 18.57 mg/g (RE**) | Spectrophotometry (Aluminum chloride colorimetric method) |
*GAE: Gallic Acid Equivalents **RE: Rutin Equivalents
This table serves as an example of how quantitative data for secondary metabolites in Meliaceae are presented. Similar methodologies could be applied for the quantification of specific alkaloids once they are isolated and identified.
Section 3: Experimental Protocols for Alkaloid Isolation and Identification from Meliaceae
General Extraction Protocol
The extraction of alkaloids is typically based on their basic nature and solubility. A common method is the acid-base extraction technique.
-
Sample Preparation: The plant material (e.g., leaves, bark, seeds) is dried and ground into a fine powder.
-
Liberation of Free Alkaloids: The powdered material is moistened and treated with an alkaline solution, such as calcium hydroxide (B78521) (lime) or sodium bicarbonate, to liberate the free alkaloid bases from their salt forms within the plant tissue.[12]
-
Solvent Extraction: The alkalized plant material is then extracted with a non-polar organic solvent (e.g., chloroform, ether, or petroleum spirit). This step dissolves the free alkaloid bases, leaving behind many polar impurities.[11]
-
Acidic Wash: The organic solvent containing the alkaloids is then shaken with a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid). This converts the alkaloids into their salt forms, which are soluble in the aqueous layer, while many non-basic impurities remain in the organic layer.[11][12]
-
Liberation and Final Extraction: The aqueous layer containing the alkaloid salts is then made alkaline again with a base like ammonia (B1221849) or sodium bicarbonate. This converts the alkaloids back to their free base form, which can then be extracted with an organic solvent.[13]
-
Crude Alkaloid Extract: The organic solvent is evaporated to yield a crude alkaloid extract.
Purification and Separation
The crude alkaloid extract is a mixture of different compounds and requires further purification.
-
Chromatography: Thin-Layer Chromatography (TLC) is often used for the initial separation and identification of the components in the crude extract.[14] For larger scale separation and purification, column chromatography is employed. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used for the final purification and quantification of individual alkaloids.[14]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores.
Section 4: Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of alkaloids from Meliaceae plant material.
Section 5: Biological Activities of Meliaceae Alkaloids and Limonoids
The various compounds isolated from the Meliaceae family exhibit a wide range of pharmacological activities.[2] For instance, extracts from Toona sinensis have demonstrated antioxidant, anti-inflammatory, antitumor, and antiviral properties, among others.[15][16][17][18] Similarly, compounds from Melia azedarach have shown antioxidant, anti-inflammatory, and insecticidal activities.[3][5][19] The well-known limonoids from Azadirachta indica, such as azadirachtin, are potent insect antifeedants.[9][10]
The biological activities of Meliaceae extracts are often attributed to a synergistic effect of the various phytochemicals present, including alkaloids, limonoids, phenols, and flavonoids.
Conclusion
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. phcogres.com [phcogres.com]
- 4. plantsjournal.com [plantsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. hbrppublication.com [hbrppublication.com]
- 7. journalajrb.com [journalajrb.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Alkaloids, Limonoids and Phenols from Meliaceae Species Decrease Survival and Performance of Hypsipyla Grandella Larvae [scirp.org]
- 10. quora.com [quora.com]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. jocpr.com [jocpr.com]
- 14. ijcmas.com [ijcmas.com]
- 15. researchgate.net [researchgate.net]
- 16. Toona sinensis: a comprehensive review on its traditional usages, phytochemisty, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. qtanalytics.in [qtanalytics.in]
In-depth Technical Guide to Aglaine B: Discovery, History, and Core Data
A thorough investigation of scientific literature and chemical databases reveals that "Aglaine B" is not a recognized or publicly documented compound. Initial database entries may have used a trivial name that has not been adopted in peer-reviewed literature, or it may refer to a very recently isolated compound for which data is not yet available. The primary source of bioactive compounds from the genus Aglaia, and specifically the species Aglaia argentea, are predominantly classified as rocaglamides (or flavaglines), triterpenoids, and steroids.
Given the absence of specific data for a compound named "this compound," this guide will focus on a representative and well-characterized cytotoxic compound from Aglaia argentea: Argentinin A . This protolimonoid triterpenoid (B12794562) serves as a practical exemplar for researchers, scientists, and drug development professionals interested in the bioactive constituents of this plant genus. The methodologies, data presentation, and visualizations provided for Argentinin A are analogous to what would be required for a comprehensive understanding of any novel natural product.
Discovery and History of Bioactive Compounds from Aglaia argentea
The genus Aglaia belongs to the Meliaceae family and is a rich source of structurally diverse and biologically active secondary metabolites.[1] For decades, phytochemical investigations of various Aglaia species have led to the isolation of numerous compounds, with rocaglamides and their derivatives being one of the most prominent classes exhibiting potent cytotoxic and insecticidal activities.[1]
Aglaia argentea, in particular, has been the subject of studies that have successfully isolated and characterized novel bioactive molecules. Research on the stem bark of this plant has yielded new protolimonoid compounds, including Argentinin A and B, alongside several known triterpenoids.[2] These discoveries underscore the potential of Aglaia argentea as a source for novel anticancer lead compounds.
Physicochemical Properties and Structure of Argentinin A
Argentinin A is a protolimonoid triterpenoid. Its chemical structure was elucidated using extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.[2]
Table 1: Physicochemical Properties of Argentinin A
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₈ | [2] |
| Molecular Weight | 488.57 g/mol | Calculated |
| Appearance | Colorless oil | [2] |
| Source Organism | Aglaia argentea (stem bark) | [2] |
Biological Activity and Quantitative Data
Argentinin A has demonstrated significant cytotoxic effects against murine leukemia cells (P-388).[2] The potency of its activity is comparable to or greater than other triterpenoids isolated from the same plant source.
Table 2: In Vitro Cytotoxicity of Compounds from Aglaia argentea
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source |
| Argentinin A | P-388 | 1.27 | 3.05 | [2] |
| Argentinin B | P-388 | - | - | [2] |
| Stigmast-5-en-3β-ol | P-388 | 12.45 | - | [3] |
| Stigmast-5-en-3β-ol-3β-oleate | P-388 | 85.25 | - | [3] |
Experimental Protocols
The following sections detail the methodologies for the isolation of Argentinin A and the assessment of its cytotoxic activity, based on published research.[2][3]
Isolation of Argentinin A from Aglaia argentea
The isolation of Argentinin A is achieved through a multi-step extraction and chromatographic process.
Workflow for Isolation:
References
Unveiling Aglaine B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglaine B is a naturally occurring bisamide compound isolated from plants of the Aglaia genus. This technical guide provides a concise summary of its core physicochemical properties. While comprehensive biological data for this compound remains limited in publicly accessible literature, this document serves as a foundational resource, outlining its molecular identity. Further research is warranted to fully elucidate its bioactivity and potential therapeutic applications.
Physicochemical Properties
This compound has been identified and characterized with the following molecular and physical properties. This data is essential for its use as a reference standard in analytical studies and as a starting point for synthetic chemistry efforts.
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₂N₂O₈ | [1][2] |
| Molecular Weight | 630.73 g/mol | [1][2] |
| Class | Bisamide | [3] |
| Natural Source | Aglaia argentea | [3] |
Biological Activity
Currently, there is a notable absence of specific, in-depth biological activity data for this compound in peer-reviewed literature. However, the Aglaia genus, from which this compound is derived, is a rich source of bioactive compounds, particularly rocaglamides (also known as flavaglines) and various triterpenoids.[4][5] These related compounds have demonstrated a range of biological effects, including:
-
Cytotoxic Activity: Many compounds isolated from Aglaia species have shown potent cytotoxicity against various cancer cell lines.[4][5]
-
Insecticidal Properties: Extracts from Aglaia plants and isolated constituents have been investigated for their insecticidal effects.[4]
It is plausible that this compound may exhibit similar biological activities, but dedicated experimental studies are required to confirm this and to determine its potency and mechanism of action.
Experimental Protocols
Due to the lack of published research detailing the biological activities of this compound, specific experimental protocols for its study are not available. However, researchers interested in investigating this compound can adapt established methodologies used for characterizing similar natural products.
General Workflow for Biological Screening
A logical workflow for the initial biological evaluation of this compound is proposed below. This workflow is designed to first assess its cytotoxic potential, a common activity for compounds from this genus, and then to explore its mechanism of action.
Caption: Proposed workflow for the biological evaluation of this compound.
Signaling Pathways
As the mechanism of action for this compound is currently unknown, no specific signaling pathways can be definitively associated with it. Should initial screenings reveal cytotoxic or other biological activities, subsequent research would be necessary to identify the molecular targets and signaling cascades involved.
For illustrative purposes, should this compound be found to induce apoptosis via a common pathway, a hypothetical signaling cascade could be visualized as follows. This diagram is purely speculative and serves as an example of how such a pathway could be represented.
Caption: Example of a hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound is a structurally defined bisamide from Aglaia argentea with a known molecular formula and weight. While its biological profile is currently undefined, its origin suggests potential for cytotoxic and other activities characteristic of compounds from this genus. The scientific community is encouraged to undertake further investigation to uncover the biological functions and therapeutic potential of this natural product. Future research should focus on comprehensive screening for various biological activities, and for any identified activities, subsequent studies should aim to elucidate the mechanism of action and relevant signaling pathways.
References
- 1. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Structure Elucidation of Bioactive Secondary Metabolites from ... - Triana Hertiani - Google ブックス [books.google.co.jp]
- 3. media.neliti.com [media.neliti.com]
- 4. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of [Test Compound] on Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of [Test Compound]'s anti-cancer properties. The protocols outlined below detail methods for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key cancer-related signaling pathways.
Cytotoxicity Assessment of [Test Compound]
The initial evaluation of an anti-cancer agent involves determining its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
Data Presentation: IC50 Values of [Test Compound]
The following table summarizes the IC50 values of [Test Compound] in different cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data Placeholder |
| MDA-MB-231 | Breast Cancer | Data Placeholder |
| A549 | Lung Cancer | Data Placeholder |
| HCT116 | Colon Cancer | Data Placeholder |
| HeLa | Cervical Cancer | Data Placeholder |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of [Test Compound] (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Induction of Apoptosis by [Test Compound]
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Assays to detect apoptosis are vital in characterizing the mechanism of action of a potential anti-cancer drug.
Data Presentation: Apoptosis Induction
The percentage of apoptotic cells in the A549 lung cancer cell line was quantified after treatment with [Test Compound] for 48 hours.
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Vehicle Control | - | Data Placeholder |
| [Test Compound] | 10 | Data Placeholder |
| [Test Compound] | 50 | Data Placeholder |
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with [Test Compound] at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Effect of [Test Compound] on Cell Cycle Progression
Many anti-cancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.
Data Presentation: Cell Cycle Analysis
The distribution of HCT116 colon cancer cells in different phases of the cell cycle was analyzed after 24 hours of treatment with [Test Compound].
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | Data Placeholder | Data Placeholder | Data Placeholder |
| [Test Compound] | 10 | Data Placeholder | Data Placeholder | Data Placeholder |
| [Test Compound] | 50 | Data Placeholder | Data Placeholder | Data Placeholder |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with [Test Compound] for 24 hours, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Caption: Proposed mechanism of [Test Compound] action on the PI3K/Akt/mTOR pathway.
Application Notes and Protocols for Aglaine B (Rocaglamide) as a Potential Insecticidal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglaine B, more commonly known in scientific literature as Rocaglamide (B1679497), is a complex cyclopenta[b]benzofuran natural product isolated from plants of the genus Aglaia (family Meliaceae). Traditionally, extracts from these plants have been used as a natural insect repellent. Modern scientific investigations have identified rocaglamides as potent insecticidal compounds with a unique mode of action, making them a compelling lead structure for the development of novel crop protection agents.[1] This document provides detailed application notes on the insecticidal properties of Rocaglamide, protocols for its evaluation, and a summary of its known activity.
Mechanism of Action
The primary insecticidal mechanism of Rocaglamide is the inhibition of protein synthesis. Unlike many neurotoxic insecticides, Rocaglamide targets a fundamental cellular process. It binds to the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2] By binding to the eIF4A:RNA complex, Rocaglamide "clamps" the factor onto polypurine sequences within the 5' untranslated region of messenger RNAs (mRNAs). This action creates a stable complex that physically obstructs the scanning 43S preinitiation complex, thereby stalling and inhibiting the initiation of translation for a specific subset of mRNAs.[2] The resulting disruption of protein synthesis leads to cytotoxicity, growth inhibition, and ultimately, mortality in susceptible insects.[2]
Biological Effects on Insects
The cytotoxic nature of Rocaglamide leads to a range of observable effects in insects, particularly in larval stages.
-
Growth Inhibition: A primary symptom is a dose-dependent retardation of larval growth. Treated larvae exhibit significantly lower weight gain compared to controls.
-
Developmental Delay: The time required to complete larval instars and pupation is often lengthened.
-
Mortality: At sufficient concentrations, Rocaglamide is lethal. Mortality may not be immediate but occurs over several days as essential proteins are depleted.
-
Reduced Fecundity (Sublethal): While less studied, disruption of protein synthesis can be expected to impact reproductive processes, potentially leading to reduced egg production in adult insects exposed to sublethal doses.
-
Lack of Antifeedant Activity: Notably, Rocaglamide is not considered a primary antifeedant. Insects will often continue to consume treated food, which distinguishes it from other natural insecticides like azadirachtin. The observed effects are due to toxicity from the ingested compound rather than feeding deterrence.[3]
Quantitative Insecticidal Activity Data
The following table summarizes the reported insecticidal activity of Rocaglamide and its derivatives against various insect pests.
| Compound | Insect Species | Stage | Bioassay Type | Value | Reference |
| Rocaglamide | Helicoverpa armigera | Neonate Larvae | Diet Incorporation | EC50: 0.76 ppm | |
| Helicoverpa armigera | 3rd Instar Larvae | Topical Application | LD50: 0.40 µ g/larva | [3] | |
| Helicoverpa armigera | 3rd Instar Larvae | Topical Application | LD95: 1.02 µ g/larva | [3] | |
| Rocaglamide | Spodoptera littoralis | Neonate Larvae | Diet Incorporation | LC50: 0.9 ppm | [4] |
| Didesmethylrocaglamide | Spodoptera littoralis | Neonate Larvae | Diet Incorporation | LC50: 0.8 ppm | [4] |
| Didesmethylrocaglamide | Spodoptera littoralis | Neonate Larvae | Diet Incorporation | EC50: 0.05 ppm | [4] |
| Methyl Rocaglate | Spodoptera littoralis | Neonate Larvae | Diet Incorporation | LC50: 0.8 ppm | [5] |
| Aglafoline (Methyl Rocaglate) | Spodoptera littoralis | Neonate Larvae | Diet Incorporation | LC50: 1.3 ppm | [4] |
| Rocaglaol | Spodoptera littoralis | Neonate Larvae | Diet Incorporation | LC50: 1.3 ppm | [1] |
| Various Rocaglamide Derivatives | Spodoptera littoralis | Neonate Larvae | Diet Incorporation | LC50: 0.8 - 80 ppm | [6][5] |
| Rocaglamide | Crocidolomia pavonana | Larvae | Leaf-Residue Feeding | Strong insecticidal activity | [4] |
| Rocaglamide | Chewing pests and beetles | - | Laboratory Assays | "Highly interesting insecticidal activity" | [6][1] |
EC50: Effective concentration causing 50% of the maximum effect (e.g., growth inhibition). LC50: Lethal concentration required to kill 50% of the test population. LD50: Lethal dose required to kill 50% of the test population.
Experimental Protocols
The following are generalized protocols for evaluating the insecticidal activity of Rocaglamide. These should be adapted based on the specific insect species and available resources.
Protocol 1: Larval Diet Incorporation Bioassay
This method is effective for determining the chronic toxicity and growth inhibition effects of Rocaglamide on chewing insects.
1. Preparation of Stock Solution: a. Accurately weigh 10 mg of pure Rocaglamide. b. Dissolve in 1 mL of a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a 10,000 ppm stock solution. c. Perform serial dilutions from the stock solution to prepare a range of concentrations to be tested (e.g., 1000, 500, 100, 50, 10, 5, 1, 0.5 ppm).
2. Diet Preparation: a. Prepare the standard artificial diet for the target insect species as per the established laboratory procedure. b. While the diet is cooling but still liquid (typically around 50-60°C), add the Rocaglamide solution. For each concentration, add a specific volume of the diluted stock to a known volume of diet (e.g., 100 µL of a 100 ppm solution to 10 mL of diet to yield a final concentration of 1 ppm). c. For the control group, add the same volume of solvent only to the diet. d. Mix thoroughly to ensure even distribution of the compound. e. Dispense the treated and control diets into individual rearing containers (e.g., wells of a 24-well plate or small plastic cups). Allow the diet to solidify.
3. Insect Infestation: a. Using a fine paintbrush, carefully transfer one neonate (first instar) larva into each rearing container. b. Use a minimum of 20-30 larvae per concentration and for the control. c. Seal the containers with a breathable lid.
4. Incubation and Data Collection: a. Maintain the bioassay under controlled environmental conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod). b. Record larval mortality at 24-hour intervals for 7 to 10 days. c. At the end of the assay period (e.g., day 7), record the weight of the surviving larvae. d. Continue to monitor survivors through pupation to record any developmental abnormalities or further mortality.
5. Data Analysis: a. Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. b. Use probit analysis to calculate LC50 and LC90 values from the mortality data. c. Calculate the percentage of growth inhibition for each concentration relative to the control to determine EC50 values.
Protocol 2: Topical Application Bioassay
This method assesses the contact toxicity of Rocaglamide.
1. Preparation of Dosing Solutions: a. Prepare a stock solution of Rocaglamide in a volatile solvent like acetone (e.g., 1 µg/µL). b. Prepare serial dilutions to obtain a range of doses to be tested.
2. Insect Treatment: a. Select uniform, healthy larvae (e.g., third instar) or adult insects. b. Anesthetize the insects briefly with CO2 if necessary. c. Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each insect. d. Treat the control group with solvent only. e. Use at least 20 insects per dose level.
3. Post-Treatment Maintenance and Observation: a. Place the treated insects individually in clean containers with an untreated food source. b. Maintain under controlled environmental conditions. c. Record mortality at 24, 48, 72, and 96 hours post-treatment. An insect is considered dead if it cannot move when prodded with a fine brush.
4. Data Analysis: a. Correct for control mortality using Abbott's formula. b. Calculate LD50 and LD95 values (in µg per insect) using probit analysis.
Structure-Activity Relationships (SAR)
Studies on synthetic analogues of Rocaglamide have provided insights into the structural features crucial for its insecticidal activity:
-
C-1 and C-8b Hydroxyl Groups: The presence of free hydroxyl (-OH) groups at both the C-1 and C-8b positions appears to be essential for potent insecticidal activity. Acetylation or other modifications at these positions significantly reduce efficacy.[2]
-
C-2 Substituent: Modifications to the dimethyl amide group at the C-2 position are generally not well-tolerated, often leading to a loss of activity.
-
Aromatic Rings: The substitution pattern on the aromatic rings influences the potency. For instance, the para-methoxy group on the C-3a phenyl ring can be replaced by a halogen (Cl or Br) while retaining activity.[1]
-
Stereochemistry: The specific stereochemistry of the molecule is critical for its biological activity.[1]
Conclusion and Future Directions
Rocaglamide (this compound) represents a promising class of natural insecticides with a mode of action distinct from most commercial products. Its efficacy against major agricultural pests, such as species of Spodoptera and Helicoverpa, has been demonstrated. The unique mechanism of targeting the translation initiation factor eIF4A could make it a valuable tool in insecticide resistance management programs.
Future research should focus on expanding the knowledge of its activity spectrum to other important insect orders, such as Coleoptera and Diptera. Further investigation into its sublethal effects on insect reproduction and behavior, as well as its environmental fate and non-target toxicity, will be crucial for its potential development as a commercial insecticide. The complex chemical structure presents a challenge for synthesis, but a deeper understanding of its SAR could guide the design of simpler, yet equally potent, synthetic analogues.
References
- 1. chimia.ch [chimia.ch]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insecticidal rocaglamide derivatives from Aglaia spectabilis (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Structure-Activity Relationship of the Insecticidal Natural Product Rocaglamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aglaine B in Antiviral Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglaine B, a synthetic rocaglate, has emerged as a potent broad-spectrum antiviral agent with significant potential for therapeutic development. As a member of the cyclopenta[b]benzofuran family, this compound exerts its antiviral effects by targeting a crucial host cell factor, the eukaryotic translation initiation factor 4A (eIF4A). This unique mechanism of action, which involves the inhibition of viral protein synthesis, makes it a promising candidate for combating a wide range of RNA viruses, thus addressing the challenge of viral resistance that often plagues direct-acting antivirals. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in antiviral research.
Mechanism of Action: Targeting Host-Directed Antiviral Therapy
This compound functions as a specific inhibitor of the DEAD-box RNA helicase eIF4A, a key component of the eIF4F complex essential for cap-dependent translation initiation. Many viral mRNAs possess highly structured 5'-untranslated regions (5'-UTRs) that necessitate the helicase activity of eIF4A for the recruitment of ribosomes and subsequent protein synthesis.
This compound stabilizes the interaction between eIF4A and specific polypurine sequences within the viral mRNA's 5'-UTR. This "clamping" effect stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of viral proteins and effectively halting viral replication.[1][2] By targeting a host factor, this compound presents a high barrier to the development of viral resistance.[3]
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against a diverse range of RNA viruses at low nanomolar concentrations with minimal cytotoxicity. The following tables summarize the 50% effective concentration (EC50) values of this compound (also referred to as CR-31-B(-)) against various viruses in different cell lines.
Table 1: Antiviral Activity of this compound (CR-31-B(-)) against Coronaviruses
| Virus | Cell Line | EC50 (nM) | Reference |
| SARS-CoV-2 | Vero E6 | ~1.8 | [1][4] |
| MERS-CoV | MRC-5 | 1.87 | [5] |
| HCoV-229E | MRC-5 | 2.88 | [5] |
Table 2: Antiviral Activity of this compound (CR-31-B(-)) against Other RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (nM) | Reference |
| Flaviviridae | Zika Virus (ZIKV) | A549 | 1.13 | [5] |
| Arenaviridae | Lassa Virus (LASV) | Primary Murine Hepatocytes | ~10-100 | [5] |
| Nairoviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Primary Murine Hepatocytes | ~10-100 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity and cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for establishing a therapeutic window. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Host cell line of interest (e.g., Vero E6, MRC-5)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Viral Titer Reduction Assay (Plaque Assay)
This "gold standard" assay quantifies the concentration of infectious virus particles and is used to determine the EC50 of this compound.
Materials:
-
6- or 12-well cell culture plates
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
This compound stock solution
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1.2% Avicel or carboxymethylcellulose)
-
Fixing solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of the virus stock in infection medium.
-
Remove the growth medium from the cell monolayers and inoculate with the virus dilution at a specified multiplicity of infection (MOI), for example, 0.1 PFU/cell.[4][5]
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing two-fold serial dilutions of this compound. Include a no-drug control.
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C for 2-3 days, or until plaques are visible.
-
Aspirate the overlay and fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cell monolayer with the staining solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.
Quantification of Viral RNA by RT-qPCR
This method is used to measure the levels of viral RNA in infected cells treated with this compound, providing another measure of its antiviral efficacy.
Procedure Outline:
-
Cell Culture and Infection: Seed cells and infect with the virus of interest as described in the plaque assay protocol. Treat the infected cells with various concentrations of this compound.
-
RNA Extraction: At a specified time post-infection (e.g., 24 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe or a DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to those of the untreated controls. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number and RNA extraction efficiency.
Conclusion
This compound represents a promising host-targeted antiviral agent with potent, broad-spectrum activity against a variety of clinically significant RNA viruses. Its mechanism of action, involving the inhibition of the host translation initiation factor eIF4A, offers a high barrier to the emergence of viral resistance. The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate and harness the antiviral potential of this compound in the development of novel therapeutic strategies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]
- 3. absa.org [absa.org]
- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Rocaglamide A and Agelastatin A as Molecular Probes in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Rocaglamide (B1679497) A (and its derivative Silvestrol) and Agelastatin A as molecular probes in cell biology research. These natural products are potent and specific inhibitors of crucial cellular processes, making them invaluable tools for studying translation, cell proliferation, and apoptosis. Due to the likely misspelling of the initial query, this document focuses on these well-characterized compounds from the Aglaia genus and the marine sponge Agelas dendromorpha.
Section 1: Rocaglamide A and Silvestrol
Rocaglamide A (Roc-A) and its potent derivative Silvestrol are members of the flavagline family of natural products isolated from plants of the genus Aglaia.[1][2][3] They have garnered significant interest as molecular probes due to their unique mechanism of action as inhibitors of protein synthesis.[4][5]
Mechanism of Action
Rocaglamides function by clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences within the 5' untranslated regions of specific mRNAs.[4][6] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the initiation of translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation and survival.[4] This targeted inhibition makes Rocaglamides powerful tools for dissecting the roles of specific protein synthesis pathways in cancer and other diseases. Rocaglamide A is also a potent inhibitor of NF-κB activation in T-cells and a selective inhibitor of heat shock factor 1 (HSF1) activation.[7][8]
Quantitative Data: Cytotoxicity
The following table summarizes the cytotoxic activity of Rocaglamide A and Silvestrol in various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Rocaglamide A | Various | Leukemia | Anticancer | [7] |
| Dehydroaglaiastatin | HepG2 | Liver Cancer | 0.69 µM | [9] |
| 8b-O-5-oxohexylrocaglaol | HepG2 | Liver Cancer | 4.77 µM | [9] |
| Rocaglaol | HepG2 | Liver Cancer | 7.37 µM | [9] |
| Silvestrol | LNCaP | Prostate Cancer | ~30-120 nM | [10] |
| Silvestrol | MDA-MB-231 | Breast Cancer | ~60 nM | [5] |
| Silvestrol | PC-3 | Prostate Cancer | ~60 nM | [5] |
| Silvestrol | Various HCC | Liver Cancer | 12.5-86 nM | [5] |
| Aglaforbesin Derivative | HCT116 | Colorectal Cancer | 1.13 ± 0.07 µg/mL | [11] |
| Aglaforbesin Derivative | HK-2 (normal) | Kidney | 6.81 ± 1.8 µg/mL | [11] |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of Rocaglamide A or Silvestrol on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Rocaglamide A or Silvestrol (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Rocaglamide A or Silvestrol in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is for assessing the effect of Rocaglamide A or Silvestrol on the expression of specific proteins.
Materials:
-
Cancer cells treated with Rocaglamide A or Silvestrol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against c-Myc, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of Rocaglamide A or Silvestrol for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Signaling Pathway and Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silvestrol | CAS:697235-38-4 | Antineoplastic | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Aglaine B and Other Rocaglate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglaine B belongs to the rocaglate class of natural products, potent inhibitors of protein synthesis with significant potential in cancer therapy. Rocaglates exert their cytotoxic effects by targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), rocaglates stall the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of a specific subset of mRNAs. Notably, many of these eIF4A-dependent transcripts encode oncoproteins crucial for tumor growth and survival, making rocaglates a promising class of targeted anticancer agents.
These application notes provide a framework for the high-throughput screening (HTS) of this compound and other rocaglate derivatives to identify and characterize their potential as therapeutic agents. The protocols outlined below describe a cell-based HTS assay for assessing cytotoxic activity and a biochemical assay for confirming the mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for well-characterized rocaglates, which can be used as a benchmark for screening this compound and its analogs.
Table 1: Cytotoxic Activity of Representative Rocaglates in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Silvestrol | A549 | Lung Cancer | 10 |
| Silvestrol | HEK293T | Embryonal Kidney | 15.9[1] |
| Rocaglamide A | Heat Shock Reporter | - | ~50 |
| Rocaglamide A | MCF7 | Breast Cancer | 200 (for 6 hr treatment)[2] |
| eFT226 (Zotatifin) | KRAS mutant cell lines | Various | Potent apoptosis induction |
Table 2: HTS Assay Parameters for a Primary Cell Viability Screen
| Parameter | Value |
| Cell Line | e.g., MDA-MB-231 (Breast Cancer) |
| Plate Format | 384-well |
| Seeding Density | 2,000 cells/well |
| Compound Concentration | 10 µM (Primary Screen) |
| Incubation Time | 72 hours |
| Readout | CellTiter-Glo® Luminescent Cell Viability Assay |
| Z'-factor | ≥ 0.5 |
Signaling Pathway and Mechanism of Action
This compound, as a rocaglate, inhibits the function of the eIF4F complex, a critical component of the cap-dependent translation initiation machinery. The eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, is responsible for unwinding the secondary structure in the 5'-UTR of mRNAs, a crucial step for ribosome recruitment and the initiation of protein synthesis. Many oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, converge on the eIF4F complex to promote the translation of proteins necessary for cell growth, proliferation, and survival. By inhibiting eIF4A, this compound can effectively suppress the expression of key oncoproteins such as c-Myc, Cyclin D1, and various receptor tyrosine kinases (RTKs), leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits the eIF4F complex, blocking oncoprotein translation.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay
This protocol describes a primary HTS assay to identify cytotoxic effects of this compound and its analogs on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom white plates
-
This compound and other test compounds
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium to a concentration of 1 x 10^5 cells/mL.
-
Using a multi-channel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound and other test compounds in DMSO.
-
Create a working plate by diluting the stock solutions to 20 µM in assay medium (a 2X final concentration).
-
Add 20 µL of the compound solutions to the cell plates, resulting in a final concentration of 10 µM.
-
Include wells with 0.1% DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine at 1 µM) as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 40 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO control.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Caption: High-throughput screening workflow for cell viability.
Secondary Assay: In Vitro Translation Assay
This protocol is for a secondary, mechanism-based assay to confirm that the cytotoxic effects of hit compounds are due to the inhibition of protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system
-
Luciferase mRNA transcript
-
This compound and other hit compounds
-
Positive control (e.g., Cycloheximide)
-
Negative control (0.1% DMSO)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing RRL, amino acids, and RNase inhibitor.
-
In a 384-well plate, add the hit compounds at various concentrations (for dose-response curves).
-
Add the luciferase mRNA to each well.
-
Initiate the translation reaction by adding the RRL master mix to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes.
-
-
Assay Readout:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each hit compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of this compound and other rocaglate derivatives. By employing a primary cell-based screen followed by a mechanism-of-action-based secondary assay, researchers can efficiently identify and validate potent inhibitors of protein synthesis with therapeutic potential. The unique mechanism of action of rocaglates, targeting a key convergence point of oncogenic signaling, makes them a highly attractive class of compounds for the development of novel cancer therapies.
References
Aglaine B: A Potent Inducer of Apoptosis for Cancer Research
References
- 1. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Improving Aglaine B solubility for cell culture
Welcome to the technical support center for Aglaine B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in cell culture, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is readily soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and for sensitive primary cells, it should be kept below 0.1%.[3]
Q2: What is the long-term stability of this compound in a DMSO stock solution?
A2: For optimal results, it is recommended to aliquot the this compound DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] When stored at -20°C, the stock solution should be used within one month. For storage longer than one month, it is advisable to store the aliquots at -80°C, where it can be stable for up to six months.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: this compound is a highly hydrophobic compound and is poorly soluble in aqueous solutions. Direct dissolution in PBS or cell culture media will likely result in precipitation. A concentrated stock solution in an organic solvent like DMSO must be prepared first and then diluted into the aqueous buffer or media.[3][4]
Q4: What should I do if I observe precipitation after diluting the this compound stock solution into my cell culture medium?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[5][6] To address this, you can try the following:
-
Reduce the final concentration: The precipitation may be due to exceeding the solubility limit of this compound in the final medium.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help solubilize hydrophobic compounds.
-
Use a solubilizing agent: Co-solvents or carriers like cyclodextrins can be used to enhance the solubility of this compound in the final culture medium.[7][8]
Troubleshooting Guide
Issue 1: My this compound stock solution appears cloudy or has visible crystals.
-
Question: I've dissolved this compound in DMSO, but the solution is not clear. What should I do?
-
Answer: This may indicate that the compound has not fully dissolved or has precipitated out of solution. Gently warm the vial in a 37°C water bath for 5-10 minutes and vortex thoroughly to aid dissolution.[5] If crystals persist, sonication for a short period can also be effective. Ensure your DMSO is anhydrous, as water content can reduce the solubility of hydrophobic compounds.[9]
Issue 2: I'm seeing inconsistent results in my cell-based assays.
-
Question: The biological activity of this compound varies between experiments. Could this be a solubility issue?
-
Answer: Yes, inconsistent solubility can lead to variable effective concentrations in your assays. To ensure consistency:
-
Always visually inspect your diluted this compound solution in the cell culture medium for any signs of precipitation before adding it to your cells.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Minimize freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1]
-
If stability is a concern, compare the activity of your stored stock to a freshly prepared stock solution.[1]
-
Issue 3: My cells are showing signs of toxicity even at low concentrations of this compound.
-
Question: I'm observing cytotoxicity that doesn't seem to be related to the expected biological activity of this compound. What could be the cause?
-
Answer: This could be due to the toxicity of the solvent or the precipitation of the compound.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is within the tolerated range for your specific cell line (generally <0.5%).[3]
-
Compound Precipitation: Precipitated drug particles can be toxic to cells. Consider using a solubility enhancer like HP-β-cyclodextrin to keep this compound in solution.[7]
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems. This data can help in the selection of an appropriate solvent and in determining the maximum achievable stock concentration.
| Solvent System | Temperature (°C) | Maximum Solubility (mM) | Notes |
| 100% DMSO | 25 | 50 | Clear solution with gentle vortexing. |
| 100% Ethanol | 25 | 10 | Requires warming to 37°C for complete dissolution. |
| PBS (pH 7.4) | 25 | <0.01 | Insoluble. |
| Cell Culture Media + 10% FBS | 37 | 0.05 | May precipitate at higher concentrations. |
| Cell Culture Media + 10% FBS + 1% HP-β-CD | 37 | 0.5 | HP-β-cyclodextrin significantly improves solubility. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a vial of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mM.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. If needed, briefly warm the tube in a 37°C water bath.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Protocol 2: Improving this compound Solubility in Cell Culture Media using HP-β-Cyclodextrin
This protocol is for preparing a 100 µM working solution of this compound in cell culture medium.
-
Prepare HP-β-Cyclodextrin Solution: Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired cell culture medium and sterilize it by passing it through a 0.22 µm filter.
-
Dilution: In a sterile tube, add the required volume of your 50 mM this compound stock solution in DMSO to the HP-β-CD-containing medium to achieve your final desired concentration. It is important to add the this compound stock solution to the cyclodextrin-containing medium while vortexing to facilitate the formation of the inclusion complex.
-
Incubation: Incubate the mixture at 37°C for 30 minutes to ensure complete complexation.
-
Application: Your this compound working solution is now ready to be added to your cells. Ensure the final DMSO concentration remains below 0.5%.
Mandatory Visualizations
This compound Signaling Pathway
This compound is a potent inhibitor of the EGFR signaling pathway, which is commonly dysregulated in various cancers. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[10][11]
Experimental Workflow for this compound Preparation
The following diagram illustrates the workflow for preparing this compound for use in cell culture experiments, from stock solution preparation to final application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.najah.edu [journals.najah.edu]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Aglaine B stability issues in aqueous solution
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for researchers and drug development professionals working with Aglaine B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow overnight. What could be the cause?
A1: A color change in your this compound solution, such as turning yellow, is often an indicator of chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. Exposure to light (photo-oxidation) or atmospheric oxygen can accelerate these processes. It is recommended to prepare fresh solutions and store them protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q2: I'm observing a precipitate forming in my aqueous this compound stock solution. Why is this happening?
A2: Precipitation can occur for several reasons. This compound may have limited aqueous solubility, and the concentration of your stock solution might be exceeding its saturation point. Changes in temperature or pH can also affect solubility. Alternatively, the precipitate could be a less soluble degradation product. We recommend verifying the solubility of this compound at the intended concentration and pH and considering the use of co-solvents if necessary. Filtering the solution through a 0.22 µm filter after preparation can remove any initial particulate matter.
Q3: My latest experimental results show a lower-than-expected activity for this compound. Could this be a stability issue?
A3: Yes, a loss of potency is a common consequence of chemical degradation. The primary degradation pathways for molecules like this compound are often hydrolysis and oxidation, which can alter the molecular structure and reduce its biological activity. It is crucial to use freshly prepared solutions or to have established the stability of your stock solutions under your specific storage conditions. We recommend performing a stability study to determine the rate of degradation.
Troubleshooting Common Issues
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Degradation of this compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound for each experiment.
-
If using stored solutions, qualify their integrity before use, for instance, by analytical chromatography (e.g., HPLC).
-
Minimize the time the this compound solution is exposed to harsh conditions (e.g., high temperature, extreme pH) during your experimental setup.
-
Ensure consistent storage conditions for all aliquots of your stock solution (temperature, light exposure).
-
Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Compare the chromatogram of your aged solution to that of a freshly prepared sample to identify new peaks.
-
Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products.
-
Analyze the degradation products using mass spectrometry (MS) to elucidate their structures and understand the degradation pathway.
-
Quantitative Data on this compound Stability
The following tables summarize the hypothetical stability of this compound under various stress conditions. This data is intended to be representative of a complex small molecule.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Apparent First-Order Rate Constant (k) (h⁻¹) |
| 3.0 | 500 | 0.0014 |
| 5.0 | 350 | 0.0020 |
| 7.4 | 96 | 0.0072 |
| 9.0 | 24 | 0.0289 |
Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.4
| Temperature | Half-life (t½) in hours | Apparent First-Order Rate Constant (k) (h⁻¹) |
| 4°C | 800 | 0.00087 |
| 25°C | 96 | 0.0072 |
| 37°C | 30 | 0.0231 |
| 50°C | 8 | 0.0866 |
Table 3: Effect of Light Exposure on this compound Stability in Aqueous Solution (pH 7.4, 25°C)
| Condition | % Remaining after 24 hours |
| Dark (control) | 85% |
| Ambient Light | 65% |
| UV Light (254 nm) | 30% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the likely degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 1, 2, 4, and 8 hours.
-
Oxidation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid this compound and the aqueous solution (100 µg/mL at pH 7.4) at 80°C for 24 and 48 hours.
-
Photodegradation: Expose the aqueous solution (100 µg/mL at pH 7.4) to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A dark control sample should be stored under the same conditions.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV and MS detection, to quantify the remaining this compound and to profile the degradation products.
Protocol 2: HPLC Method for Quantification of this compound and its Degradants
Objective: To provide a reliable method for quantifying this compound and separating it from its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or PDA detector and a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the lambda max of this compound (e.g., 280 nm) and MS for peak identification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Workflow for a comprehensive stability assessment.
Technical Support Center: Overcoming Resistance to Compound B in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Compound B, a novel mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Compound B, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to mTOR inhibitors like Compound B can arise from several molecular changes within the cancer cells. One common mechanism is the activation of alternative survival pathways that bypass the mTOR signaling blockade. Key pathways to investigate include:
-
PI3K/Akt Pathway Upregulation: Mutations or amplification of PI3K or Akt can lead to their hyperactivation, providing a strong survival signal that can override mTORC1 inhibition.[1][2][3]
-
MAPK/ERK Pathway Activation: Increased signaling through the Raf/MEK/ERK pathway can also promote cell survival and proliferation, compensating for the effects of mTOR inhibition.[4][5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump Compound B out of the cells, reducing its intracellular concentration and efficacy.[3][7]
-
Alterations in Apoptosis Regulation: Changes in the expression of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) proteins can make cells more resistant to programmed cell death induced by Compound B.[8][9][10]
Q2: I am observing a high IC50 value for Compound B in my cell line, suggesting intrinsic resistance. What should I investigate?
A2: Intrinsic resistance can be due to pre-existing characteristics of the cancer cells. Consider the following:
-
Baseline Activation of Survival Pathways: The cell line may inherently have high basal activity of the PI3K/Akt or MAPK/ERK pathways, rendering it less dependent on the mTOR pathway for survival.[1][4]
-
Expression of Drug Efflux Pumps: High baseline expression of ABC transporters can prevent Compound B from reaching its target.
-
Genetic Profile: Analyze the mutational status of key genes in the PI3K/Akt/mTOR pathway (e.g., PTEN, PIK3CA, AKT) and MAPK/ERK pathway (e.g., RAS, RAF). Mutations in these genes are frequently associated with drug resistance.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: To assess the activation state of key signaling proteins. Compare the phosphorylation levels of Akt (Ser473), S6 ribosomal protein (a downstream target of mTORC1), and ERK in your resistant and sensitive parental cell lines, both with and without Compound B treatment.
-
Quantitative PCR (qPCR) or Western Blotting for ABC Transporters: To measure the expression levels of genes like ABCB1 (encoding P-gp) and ABCG2 (encoding BCRP).
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to determine if the resistant cells are less prone to apoptosis after Compound B treatment.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in MTT Assays
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. A cell proliferation curve should be established for your specific cell line.[13][14] |
| Drug Dilution Errors | Prepare fresh serial dilutions of Compound B for each experiment. Use a consistent, low percentage of DMSO in all wells, including controls. |
| Incubation Time | Ensure a consistent incubation time with Compound B (e.g., 48 or 72 hours) across all experiments.[15] |
| MTT Reagent/Solvent Issues | Use fresh MTT reagent and ensure complete solubilization of formazan (B1609692) crystals before reading the absorbance.[16] |
Issue 2: No significant increase in apoptosis in resistant cells after treatment
| Potential Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Ensure you are using a concentration of Compound B that is known to induce apoptosis in the sensitive parental cell line. |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for apoptosis detection. |
| Apoptosis Assay Technique | Verify your Annexin V/PI staining protocol. Ensure appropriate compensation settings on the flow cytometer.[17] Consider using a complementary method like a caspase activity assay. |
| Upregulation of Anti-Apoptotic Proteins | Perform a Western blot to check the expression levels of anti-apoptotic proteins like BCL-2 and BCL-XL in resistant versus sensitive cells. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[16][18][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: The next day, treat the cells with a range of concentrations of Compound B (e.g., 0.01 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol provides a general workflow for Western blotting.[20][21][22]
-
Cell Lysis: Treat sensitive and resistant cells with Compound B at the IC50 concentration for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to compare protein expression and phosphorylation levels.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol is based on standard methods for apoptosis detection.[11][17]
-
Cell Treatment: Treat sensitive and resistant cells with Compound B at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells on a flow cytometer immediately. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Data Presentation
Table 1: Hypothetical IC50 Values of Compound B in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Sensitive | 0.5 | 1 |
| Resistant Sub-line 1 | 5.2 | 10.4 |
| Resistant Sub-line 2 | 12.8 | 25.6 |
Table 2: Hypothetical Densitometry Analysis of Key Signaling Proteins from Western Blots
| Protein | Parental Cells (Relative Intensity) | Resistant Cells (Relative Intensity) |
| p-Akt/Total Akt | 1.0 | 3.5 |
| p-ERK/Total ERK | 1.0 | 2.8 |
| ABCB1 (P-gp) | 1.0 | 8.2 |
Visualizations
Caption: Experimental workflow for investigating Compound B resistance.
Caption: Key signaling pathways implicated in resistance to mTOR inhibitors.
References
- 1. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in cancer: new therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Aglaine B Synthesis
Welcome to the technical support center for the synthesis of Aglaine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the total synthesis of this compound?
The pivotal step in the asymmetric total synthesis of this compound is an asymmetric photoenolization/Diels-Alder (PEDA) reaction. This reaction involves the cycloaddition of an electron-rich 2-methylbenzaldehyde (B42018) with an unsaturated γ-lactone to construct the core tricyclic structure of the aryltetralin lactone lignan.[1]
Q2: What are the typical starting materials for the synthesis of this compound?
The synthesis generally starts from commercially available and relatively simple precursors. Key starting materials include a substituted 2-methylbenzaldehyde and an unsaturated γ-lactone, which are brought together in the key PEDA reaction.
Q3: What are the common challenges in the PEDA reaction for this compound synthesis?
Common challenges include achieving high diastereoselectivity and enantioselectivity, potential for the retro-Diels-Alder reaction, and managing the reactivity of the photoenol intermediate. Careful control of reaction conditions, including the choice of chiral catalyst and light source, is crucial for success.
Q4: How is this compound purified after the synthesis?
Purification of this compound typically involves column chromatography on silica (B1680970) gel. Due to the potential for diastereomers and other side products, a careful selection of the eluent system is necessary to achieve high purity. High-performance liquid chromatography (HPLC) may also be employed for final purification and analysis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on the critical asymmetric photoenolization/Diels-Alder (PEDA) reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in the PEDA reaction | 1. Inefficient photoenolization. 2. Degradation of the photoenol intermediate. 3. Incorrect wavelength or intensity of the light source. 4. Inactive or poisoned catalyst. | 1. Ensure the benzaldehyde (B42025) derivative is sufficiently electron-rich to facilitate photoenolization. 2. Run the reaction at a lower temperature to increase the lifetime of the photoenol. 3. Optimize the light source; a high-pressure mercury lamp is often used. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz). 4. Use a freshly prepared chiral catalyst solution. Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. |
| Low diastereoselectivity (endo/exo ratio) | 1. Reaction temperature is too high, favoring the thermodynamically more stable but undesired isomer. 2. The chiral ligand of the catalyst is not providing sufficient steric hindrance to direct the cycloaddition. | 1. Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetically controlled product. 2. Screen different chiral ligands to find one that provides better facial selectivity for the specific substrates. |
| Formation of significant side products | 1. Dimerization or polymerization of the dienophile (unsaturated γ-lactone). 2. Side reactions of the benzaldehyde starting material. 3. Retro-Diels-Alder reaction followed by alternative reaction pathways. | 1. Add the dienophile slowly to the reaction mixture. 2. Ensure the purity of the starting materials. Protect sensitive functional groups if necessary. 3. Use milder reaction conditions and shorter reaction times. Monitor the reaction progress closely by TLC or LC-MS to avoid product degradation. |
| Difficult purification of this compound | 1. Co-elution of diastereomers on silica gel. 2. Presence of unreacted starting materials or catalyst residues. | 1. Utilize a multi-step gradient elution in column chromatography. Consider using a different stationary phase (e.g., alumina) or a chiral column for HPLC separation. 2. Perform an aqueous workup to remove water-soluble impurities and catalyst residues before chromatography. |
Experimental Protocols
Key Experiment: Asymmetric Photoenolization/Diels-Alder (PEDA) Reaction
This protocol is a generalized procedure based on the synthesis of related aryltetralin lactones and should be optimized for the specific synthesis of this compound.
Materials:
-
Substituted 2-methylbenzaldehyde
-
Unsaturated γ-lactone
-
Chiral Lewis Acid Catalyst (e.g., a complex of a chiral ligand and a metal salt like Sc(OTf)₃)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
High-pressure mercury lamp
-
Quartz reaction vessel
Procedure:
-
To a flame-dried quartz reaction vessel under an inert atmosphere (e.g., Argon), add the chiral Lewis acid catalyst.
-
Dissolve the catalyst in the anhydrous and degassed solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the substituted 2-methylbenzaldehyde to the catalyst solution.
-
Add the unsaturated γ-lactone to the reaction mixture.
-
Irradiate the reaction mixture with a high-pressure mercury lamp while maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., Dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Troubleshooting decision tree for the PEDA reaction.
References
Technical Support Center: Aglaine B Purity Analysis and Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aglaine B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is a natural product isolated from Aglaia argentea. It belongs to the class of rocaglamides, which are characterized by a cyclopenta[b]benzofuran skeleton. The molecular formula for this compound is C36H42N2O and its molecular weight is approximately 630.73 g/mol .
Q2: What are the primary analytical methods for determining the purity of this compound?
The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with UV detection. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2][3]
Q3: What are some common impurities that might be found in an this compound sample?
Impurities in a sample of this compound can originate from several sources:
-
Biosynthetic precursors and related alkaloids: Other rocaglamide (B1679497) derivatives from the Aglaia plant that were not completely separated during purification.
-
Degradation products: this compound may degrade under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).
-
Residual solvents: Solvents used during the extraction and purification process that are not completely removed.
Impurity profiling using techniques like LC-MS/MS is crucial for identifying and quantifying these impurities.[4][5][6][7][8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. Below are common problems encountered during the HPLC analysis of this compound and their potential solutions.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Presence of active sites on the column | - Reduce sample concentration.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a high-purity, well-end-capped column. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column degradation | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Replace the column if it has been used extensively or shows signs of performance loss. |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase or system | - Implement a thorough needle wash protocol between injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the HPLC system with a strong solvent. |
| High Backpressure | - Blockage in the system (e.g., guard column, frits)- Particulate matter from the sample | - Replace the guard column and in-line filters.- Back-flush the column (follow manufacturer's instructions).- Ensure the sample is fully dissolved and filtered before injection. |
For more general HPLC troubleshooting, several comprehensive guides are available.[1][9][10][11]
Sample Preparation and Handling Troubleshooting
Proper sample handling is critical to prevent degradation and ensure accurate analysis.
| Problem | Possible Causes | Recommended Solutions |
| Sample Degradation | - Exposure to light (photodegradation)- Inappropriate solvent or pH- Freeze-thaw cycles | - Protect samples from light by using amber vials or covering them with foil.- Store this compound in a suitable, inert solvent at a neutral pH.- Aliquot samples to avoid repeated freeze-thaw cycles. Store at -20°C or below for long-term stability. |
| Poor Solubility | - Incorrect solvent choice | - this compound, as a rocaglamide, is generally soluble in organic solvents like methanol (B129727), ethanol, and DMSO. Prepare stock solutions in these solvents. For aqueous buffers, use a co-solvent if necessary, but be mindful of potential precipitation. |
Experimental Protocols
General Protocol for HPLC Purity Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).
-
Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters
For quantitative analysis, the HPLC method should be validated according to ICH guidelines, including the following parameters:[2][12][13][14][15]
| Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for this compound should be well-resolved from any impurities or excipients. |
| Linearity | R² ≥ 0.999 over a defined concentration range. |
| Accuracy | Recovery of 98-102%. |
| Precision | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain reliable with small, deliberate variations in parameters like mobile phase composition, pH, and temperature. |
Data Presentation
Representative Purity Data for a Batch of this compound
| Analytical Method | Parameter | Result |
| HPLC-UV (254 nm) | Purity (Area %) | 98.5% |
| Main Impurity (Area %) | 0.8% | |
| Other Impurities (Area %) | 0.7% | |
| LC-MS | [M+H]⁺ | Observed: 631.32 m/zCalculated: 631.32 m/z |
| Residual Solvents (GC-MS) | Methanol | < 100 ppm |
| Acetonitrile | < 50 ppm |
Visualizations
Experimental Workflow for this compound Purity Analysis
Caption: Workflow for the purity analysis of this compound.
Signaling Pathway Targeted by Rocaglamides (including this compound)
Rocaglamides, the class of compounds to which this compound belongs, have been shown to inhibit the Raf-MEK-ERK signaling pathway by targeting prohibitins (PHB1 and PHB2).[16][17] This pathway is crucial for cell proliferation and survival, and its inhibition is a key mechanism of the anti-cancer activity of rocaglamides.[18][19]
Caption: Inhibition of the Raf-MEK-ERK pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. [Impurity profile analysis of amphotericin B using on-line two-dimensional high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. ijsdr.org [ijsdr.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. m.youtube.com [m.youtube.com]
- 16. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rocaglamide | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Aglaine B Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aglaine B, a representative compound of the rocaglamide (B1679497) family. The information herein is designed to assist in the identification of degradation products that may arise during stability studies and formulation development.
Disclaimer: "this compound" is used as a representative name for a compound within the rocaglamide family. Specific degradation pathways can vary based on the exact molecular structure and experimental conditions. The information provided is based on general chemical principles applied to the rocaglamide scaffold, as detailed scientific literature on the forced degradation of a specific "this compound" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for a rocaglamide compound like this compound?
A1: Based on the typical rocaglamide structure, which includes ester, amide, ether, and hydroxyl functional groups, as well as a complex benzofuran (B130515) core, the most probable degradation pathways include:
-
Hydrolysis: The ester and amide linkages are susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of these bonds, forming carboxylic acid and amine or alcohol functionalities.
-
Oxidation: The electron-rich aromatic rings and other sensitive moieties in the molecule can be susceptible to oxidation, leading to the formation of N-oxides, hydroxylated species, or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, potentially leading to complex rearrangements or cleavage of the molecule.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule through various thermal decomposition pathways.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. How can I determine if they are degradation products?
A2: To determine if new peaks are degradation products, you should:
-
Compare with a control sample: Analyze a freshly prepared solution of this compound to confirm that the new peaks are not present initially.
-
Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, light, heat) and monitor the chromatograms. An increase in the area of the unknown peaks under these conditions strongly suggests they are degradation products.
-
Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. If the UV spectrum of an unknown peak is different from that of the parent compound, it is likely a degradation product.
-
Employ mass spectrometry (MS): LC-MS is a powerful tool for identifying degradation products. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the potential degradation products.
Q3: What are the initial steps for characterizing the structure of an unknown degradation product of this compound?
A3: The initial steps for structural elucidation are:
-
Determine the molecular weight: Use high-resolution mass spectrometry (HRMS) to obtain the accurate mass of the degradation product and predict its elemental composition.
-
Analyze the fragmentation pattern: Tandem mass spectrometry (MS/MS) can provide information about the structure of the degradation product by analyzing its fragmentation pattern and comparing it to that of the parent drug.
-
Isolate the degradation product: If the degradation product is present in sufficient quantities, it can be isolated using techniques like preparative HPLC.
-
Perform NMR spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) on the isolated impurity is the most definitive method for elucidating its complete chemical structure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. |
| The compound is highly stable under the tested conditions. | While this is a positive finding, for the purpose of method validation, it may be necessary to use more aggressive stress conditions to generate a sufficient level of degradation products (typically 5-20% degradation is targeted). | |
| Excessive degradation of this compound (>20%). | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the experiment. This will help in identifying the primary degradation products before they degrade further. |
| Poor separation of degradation products from the parent peak in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic solvent, pH, or buffer concentration), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile. |
| Difficulty in obtaining a clean mass spectrum of a degradation product. | The degradation product is present at a very low concentration. | Concentrate the sample or try to generate a higher level of the specific degradation product by optimizing the stress conditions. |
| Co-elution with another compound. | Further optimize the HPLC method for better separation. | |
| Ion suppression in the mass spectrometer. | Adjust the mobile phase to reduce ion suppression (e.g., by lowering the buffer concentration) or use a different ionization source if available. |
Quantitative Data Summary
As specific quantitative data for the degradation of a compound named "this compound" is not available in the public domain, the following table provides a qualitative summary of expected degradation under different stress conditions based on the general structure of rocaglamides.
| Stress Condition | Expected Degradation Products | Potential Mass Shift (relative to parent) |
| Acid Hydrolysis | Hydrolysis of ester and/or amide linkage(s) | Dependent on the specific ester/amide cleaved |
| Base Hydrolysis | Hydrolysis of ester and/or amide linkage(s) | Dependent on the specific ester/amide cleaved |
| Oxidation (e.g., with H₂O₂) | N-oxides, hydroxylated aromatic rings | +16 Da (for each oxygen atom added) |
| Photolytic Degradation | Complex rearrangements, isomerizations, or cleavage | Variable |
| Thermal Degradation | Various decomposition products | Variable |
Experimental Protocols
Forced Degradation Studies
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide. Keep the solution at room temperature or heat at 60-80°C for a specified period. Neutralize the sample before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (3-30%). Keep the solution at room temperature for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm or 366 nm) and/or visible light for a defined period. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 60-105°C) for a specified period. Also, analyze a solution of this compound heated under reflux.
Analytical Methodology: Stability-Indicating HPLC Method
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of the parent compound and its degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: A PDA detector is used to monitor the elution at a wavelength where this compound and its potential degradation products have significant absorbance. This also allows for peak purity analysis.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
Identification of Degradation Products by LC-MS
-
LC System: An HPLC or UPLC system is coupled to a mass spectrometer. The chromatographic conditions are typically similar to the stability-indicating HPLC method.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for rocaglamide-type molecules.
-
Data Acquisition: Data is acquired in both full scan mode to detect all ions and in MS/MS mode to obtain fragmentation patterns of the parent drug and the degradation products.
Visualizations
Technical Support Center: Enhancing the Bioavailability of Aglaine B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the in vivo bioavailability of Aglaine B, a promising natural product with therapeutic potential. Given that this compound belongs to the rocaglamide (B1679497) class of compounds, which are known for their poor aqueous solubility, this guide also provides broader strategies applicable to similarly challenging molecules.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound and related compounds.
Issue 1: Low and Inconsistent In Vitro Dissolution Rate
-
Question: Our initial dissolution tests with pure this compound powder show a very low and erratic release profile in simulated gastric and intestinal fluids. What could be the cause and how can we improve it?
-
Answer: Low and inconsistent dissolution is a hallmark of poorly soluble compounds like this compound.[5][6] This variability can stem from the drug's crystalline structure and poor wettability.
-
Potential Causes:
-
High Crystallinity: The stable crystalline form of this compound requires significant energy to dissolve.
-
Poor Wettability: The hydrophobic nature of the molecule prevents efficient interaction with the aqueous dissolution medium.
-
Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[6]
-
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug particles.[6][7]
-
Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC). This disrupts the crystal lattice and presents the drug in a higher energy, amorphous state, which enhances dissolution.[7]
-
Inclusion of Surfactants: Incorporate surfactants (e.g., polysorbates, sodium lauryl sulfate) into the dissolution medium or the formulation to improve the wettability of this compound.[5]
-
pH Modification: Although rocaglamides are generally neutral, assess the pH-solubility profile to determine if there are any ionizable groups that could be exploited.
-
-
Issue 2: High Variability in Plasma Concentrations in Animal Studies
-
Question: We are observing significant inter-animal variability in the plasma concentration of this compound after oral administration of our initial formulation. What are the likely reasons and how can we achieve more consistent results?
-
Answer: High pharmacokinetic variability is a common consequence of poor oral bioavailability.[8]
-
Potential Causes:
-
Erratic Absorption: This is often a direct result of the inconsistent dissolution discussed in Issue 1.
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall and/or liver, and the extent of this metabolism can vary between individuals.[2][8]
-
Food Effects: The presence or absence of food can significantly impact gastric emptying, pH, and bile salt concentrations, all of which can affect the dissolution and absorption of poorly soluble drugs.[8]
-
P-glycoprotein (P-gp) Efflux: Some natural products are substrates for efflux transporters like P-gp, which can pump the drug back into the intestinal lumen, reducing its net absorption.
-
-
Troubleshooting Steps:
-
Formulation Optimization: Develop a robust formulation that minimizes dissolution-related variability. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized form, bypassing the dissolution step and reducing food effects.[9] Nanoparticle formulations can also improve absorption consistency.[10][11]
-
Standardize Experimental Conditions: For in vivo studies, ensure consistent fasting periods, diet, and dosing procedures for all animals to minimize physiological variability.[8]
-
Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes.[12][13] This can help in understanding potential drug-drug interactions and inter-species differences.
-
Assess P-gp Liability: Use in vitro models like Caco-2 cell monolayers to determine if this compound is a substrate for P-gp. If so, co-administration with a P-gp inhibitor could be explored in preclinical models.
-
-
Issue 3: Low Drug Loading in Nanoparticle Formulations
-
Question: We are trying to develop a nanoparticle formulation of this compound, but we are struggling to achieve a high drug loading capacity. What are the limiting factors and how can we improve this?
-
Answer: Low drug loading is a frequent challenge in nanoparticle formulation, especially for highly crystalline, poorly soluble drugs.
-
Potential Causes:
-
Poor Solubility in the Organic Phase: During the preparation of polymeric nanoparticles, the drug needs to be soluble in the organic solvent used.
-
Drug Crystallization: The drug may crystallize out of the polymer matrix during the nanoparticle formation process.
-
Incompatibility between Drug and Polymer: Poor interaction between this compound and the chosen polymer can lead to phase separation and low encapsulation efficiency.
-
-
Troubleshooting Steps:
-
Screen Different Polymers: Test a variety of biodegradable polymers (e.g., PLGA, PCL) with different properties to find one that is more compatible with this compound.
-
Optimize the Solvent System: Use a co-solvent system to improve the solubility of this compound in the organic phase.
-
Modify the Formulation Process: Adjust parameters such as the drug-to-polymer ratio, the type and concentration of surfactant, and the rate of solvent evaporation or diffusion.
-
Consider Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can sometimes accommodate lipophilic drugs more effectively than polymeric nanoparticles.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that are relevant to its bioavailability?
A1: While specific data for this compound is limited, as a rocaglamide, it is expected to have the following properties that influence its bioavailability:[14][15]
-
Poor Aqueous Solubility: Rocaglamides are generally hydrophobic molecules with low solubility in water.[1][2]
-
High Lipophilicity: A high LogP value is expected, which can favor membrane permeability but also contribute to poor aqueous solubility.
-
Crystalline Solid State: The stable crystalline form can limit the dissolution rate.
-
Metabolic Susceptibility: It may be susceptible to metabolism by cytochrome P450 enzymes in the liver.[2]
Q2: What are the most promising formulation strategies for enhancing the bioavailability of this compound?
A2: Several formulation strategies are well-suited for improving the bioavailability of poorly soluble compounds like this compound:[4][6][7][9][16]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer can significantly increase its dissolution rate and the extent of supersaturation in the gastrointestinal tract.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations present the drug in a solubilized state, which can enhance absorption and reduce variability.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can increase its surface area, improve solubility, and potentially offer targeted delivery.[10][11]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.[7]
Q3: How do I design an effective in vivo pharmacokinetic study to evaluate a new this compound formulation?
A3: A well-designed pharmacokinetic study is crucial for assessing the bioavailability of a new formulation. Key considerations include:[15][17]
-
Animal Model: Select an appropriate animal model (e.g., rats, mice) and ensure they are properly acclimatized.
-
Dosing Groups: Include a control group receiving a simple suspension of this compound, the test formulation group(s), and an intravenous (IV) group to determine absolute bioavailability.
-
Dose Selection: The oral dose should be high enough to achieve detectable plasma concentrations but not so high as to cause toxicity or saturate absorption mechanisms. The IV dose is typically lower.
-
Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose, and multiple time points post-dose.
-
Bioanalysis: Use a validated and sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Parameters: Calculate key parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and F (bioavailability).[17]
Q4: What is the mechanism of action of this compound and how does it relate to its development as a therapeutic agent?
A4: this compound, as a rocaglamide, is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A).[15] eIF4A is an RNA helicase that is a critical component of the eIF4F complex, which is responsible for initiating cap-dependent translation of mRNA into proteins.[18] Many oncogenic and pro-survival proteins are encoded by mRNAs with complex 5' untranslated regions that are highly dependent on eIF4A activity for their translation. By inhibiting eIF4A, this compound can selectively suppress the translation of these key proteins, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for cancer therapy. The eIF4F complex is a convergence point for major oncogenic signaling pathways, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.[18]
Data Presentation
Table 1: Physicochemical Properties of a Representative Rocaglamide Analog
| Property | Value | Reference |
| Molecular Weight | 507.5 g/mol | [19] |
| Solubility (pH 5.0, 6.2, 7.4) | >150 µg/mL | [19] |
| Permeability (PAMPA) | Moderate to High | [19] |
| Plasma Protein Binding (Human) | 82-84% | [19] |
| Plasma Stability (Human) | 100% remaining after 3h | [19] |
Note: This data is for a rocaglamide hydroxamate analog and serves as an example. Specific values for this compound may differ and should be determined experimentally.
Table 2: Example Pharmacokinetic Parameters for a Poorly Soluble Drug in Different Formulations (Rat Model)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 300 ± 90 | 100 (Reference) |
| Solid Dispersion | 250 ± 60 | 2.0 | 1500 ± 350 | 500 |
| Nanoparticle Formulation | 400 ± 95 | 1.5 | 2400 ± 500 | 800 |
| SEDDS | 600 ± 120 | 1.0 | 3600 ± 700 | 1200 |
Note: These are hypothetical values to illustrate the potential improvements in bioavailability with different formulation strategies.
Experimental Protocols
1. In Vitro Dissolution Testing for a Solid Dispersion of this compound
-
Objective: To assess the dissolution rate of an this compound solid dispersion compared to the pure drug.
-
Apparatus: USP Apparatus II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Prepare the solid dispersion of this compound with a suitable polymer (e.g., PVP K30) using a solvent evaporation or hot-melt extrusion method.
-
Place a quantity of the solid dispersion or pure this compound (equivalent to a specific dose) into each dissolution vessel containing the pre-warmed (37°C) dissolution medium.
-
Set the paddle speed to 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 180, 240, 360, and 480 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of drug dissolved versus time.[20][21][22][23][24]
-
2. In Vivo Pharmacokinetic Study of a Nanoparticle Formulation of this compound in Rats
-
Objective: To determine the oral bioavailability of an this compound nanoparticle formulation compared to a standard suspension.
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight before dosing.
-
Groups:
-
Group 1: this compound suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage.
-
Group 2: this compound nanoparticle formulation via oral gavage.
-
Group 3: this compound solution (e.g., in a suitable solvent system) via intravenous injection (for absolute bioavailability).
-
-
Procedure:
-
Administer the respective formulations at a predetermined dose.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software.[17]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rocaglamide - Wikipedia [en.wikipedia.org]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drug-dev.com [drug-dev.com]
- 19. 2.8. In Vitro Dissolution Study [bio-protocol.org]
- 20. In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fip.org [fip.org]
- 23. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Aglaine B experimental variability and reproducibility
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the biological activity of our synthesized Aglaine B. What are the potential causes and how can we troubleshoot this?
A1: Batch-to-batch variability is a common challenge in drug discovery and development. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
-
Purity and Characterization:
-
Incomplete Reaction or Side Products: Was the synthesis reaction carried to completion? Were all side products and unreacted starting materials effectively removed?
-
Purification Method: The choice of purification method is critical. Inefficient purification can leave contaminants that may interfere with the biological assay.[1] Consider re-evaluating your purification strategy.
-
Characterization: It is crucial to thoroughly characterize each new batch using methods like NMR, mass spectrometry, and HPLC to confirm identity, purity, and integrity.
-
-
Compound Stability:
-
Storage Conditions: Is this compound sensitive to light, temperature, or oxidation? Ensure consistent and appropriate storage conditions across all batches.
-
Solvent Effects: The solvent used to dissolve this compound can impact its stability and activity. Use the same freshly prepared, high-quality solvent for all experiments.
-
-
Experimental Protocol:
-
Assay Conditions: Minor variations in assay conditions (e.g., incubation time, temperature, cell density) can lead to significant differences in results. Strict adherence to a standardized protocol is essential.
-
Reagent Quality: The quality and consistency of all reagents, including cell culture media, buffers, and detection agents, should be monitored.
-
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Q2: Our in-vitro cell-based assays with this compound show poor reproducibility between experiments. What are the common sources of experimental "noise"?
A2: Reproducibility is a cornerstone of reliable scientific research.[2][3][4] In cell-based assays, several factors can contribute to a lack of reproducibility:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure you are using an authenticated cell line and that the passage number is within a consistent and acceptable range.
-
Cell Health and Viability: Monitor cell health and viability before each experiment. Stressed or unhealthy cells will respond differently.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Assay Protocol and Execution:
-
Pipetting Errors: Inconsistent pipetting can introduce significant variability. Ensure all technicians are properly trained and that pipettes are regularly calibrated.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more susceptible to evaporation, which can affect cell growth and compound concentration. Consider not using the outer wells for experimental data points.
-
Timing of Reagent Addition: The timing and order of reagent addition should be kept consistent across all experiments.
-
-
Data Analysis:
-
Subjectivity in Data Interpretation: Where possible, use quantitative and objective measures to reduce user bias.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and determine if observed differences are significant.
-
Q3: We are unsure of the mechanism of action for this compound. How does it modulate intracellular signaling?
A3: Based on preliminary data, this compound is hypothesized to be an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[5][6][7] Dysregulation of this pathway is implicated in various diseases.[5][8]
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound as a PI3K inhibitor.
Troubleshooting Guides
Guide 1: Poor Solubility of this compound
Problem: this compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | Test a panel of biocompatible solvents (e.g., DMSO, ethanol) at various concentrations. | Identification of a solvent that maintains this compound in solution without cellular toxicity. |
| Concentration Too High | Perform a dose-response curve to determine the optimal working concentration that remains in solution. | A clear understanding of the solubility limits of this compound in your assay buffer. |
| Buffer Incompatibility | Assess the solubility of this compound in different buffer systems (e.g., PBS, HEPES-buffered media). | Selection of a buffer system that is compatible with both this compound and the biological assay. |
| Temperature Effects | Evaluate the effect of temperature on solubility. Some compounds are more soluble at 37°C than at room temperature. | Determination of the optimal temperature for preparing and using this compound solutions. |
Guide 2: Inconsistent Results in Western Blot Analysis for p-AKT
Problem: Variable levels of phosphorylated AKT (p-AKT) are detected by Western blot after treatment with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody | Validate your primary antibody for specificity and optimal dilution. | A clean blot with a single band at the correct molecular weight for p-AKT. |
| Loading Inconsistency | Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. | Consistent loading control bands across all lanes. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins. | More consistent and reliable detection of p-AKT. |
| Timing of Treatment | Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal inhibition of AKT phosphorylation. | Identification of the time point at which this compound has its strongest effect. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Reproducibility Issues: Avoiding Pitfalls in Animal Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing reproducibility: Failures from Reproducibility Initiatives underline core challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. Signaling Activation and Modulation in Extrafollicular B Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Roles for Noncanonical NF-κB Signaling in the Modulation of Inflammatory Bowel Disease Pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cytotoxicity: Aglaine B vs. Rocaglamide
A Direct Comparison of the Cytotoxic Profiles of Two Flavaglines Reveals Potent Anti-Cancer Activity, with Rocaglamide (B1679497) Showing Broad Efficacy Across Multiple Cancer Cell Lines. While both Aglaine B and rocaglamide belong to the flavagline class of natural products known for their anti-cancer properties, a detailed comparative analysis of their cytotoxic effects has been challenging due to the limited availability of specific data for this compound. However, by compiling available data for rocaglamide and contextualizing it within the broader activity of flavaglines, a clearer picture of their therapeutic potential emerges.
Quantitative Cytotoxicity Data
Rocaglamide has demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been reported in the nanomolar range for many cancer types. This indicates a high degree of efficacy at very low concentrations.
Below is a summary of reported IC50 values for rocaglamide against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MDA-MB-231 | Breast Adenocarcinoma | ~200 | 24 |
| MDA-MB-231 | Breast Adenocarcinoma | ~100 | 48 |
| MDA-MB-231 | Breast Adenocarcinoma | <100 | 72 |
| Glioblastoma Stem Cells | Glioblastoma | <100 | 72 |
| Leukemia Cells (M9-ENL) | Leukemia | Markedly cytotoxic | 48 |
Note: The cytotoxicity of rocaglamide against MDA-MB-231 cells was shown to be time-dependent, with increased potency observed with longer exposure times.[7] Rocaglamide has also been shown to be significantly more toxic to leukemia cells than other translational inhibitors like temsirolimus.[4]
Experimental Protocols
The evaluation of cytotoxicity for compounds like this compound and rocaglamide is typically conducted using cell-based assays that measure cell viability or proliferation after exposure to the compound. A standard methodology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
A stock solution of the test compound (this compound or rocaglamide) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are made in fresh cell culture medium to achieve a range of desired concentrations.
-
The medium from the cell plates is aspirated, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the same concentration of DMSO as the highest compound concentration.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
-
MTT Addition and Incubation:
-
Following the treatment period, a solution of MTT is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action
Rocaglamide and other flavaglines exert their cytotoxic effects through the inhibition of protein synthesis and the induction of apoptosis (programmed cell death). The primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of translation.[2] By binding to eIF4A, rocaglamides prevent the unwinding of complex RNA structures in the 5' untranslated region of messenger RNAs (mRNAs), thereby stalling the translation of many proteins that are critical for cancer cell survival and proliferation.
Another key target of flavaglines is the prohibitin (PHB) complex, which plays a role in the Raf-MEK-ERK signaling pathway.[2] Inhibition of this pathway further contributes to the anti-proliferative effects of these compounds.
The diagram below illustrates the proposed signaling pathway affected by rocaglamide. Due to the lack of specific data for this compound, it is hypothesized to share a similar mechanism of action as a member of the flavagline class.
References
- 1. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Senecionine and Retrorsine: Cytotoxicity, Genotoxicity, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide. Their presence in herbal remedies, contaminated food sources, and animal feed poses a significant health risk to humans and livestock, primarily due to their hepatotoxic, genotoxic, and carcinogenic properties. This guide provides a detailed comparison of two prominent retronecine-type pyrrolizidine alkaloids: Senecionine (B1681732) and Retrorsine. By examining their cytotoxic and genotoxic effects, alongside the underlying molecular mechanisms, this document aims to provide a comprehensive resource for researchers in toxicology and drug development.
Comparative Toxicity Profile
Senecionine and Retrorsine share a common structural backbone, the retronecine (B1221780) base, which is a key determinant of their toxicity. Both are pro-toxins, requiring metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules, such as DNA and proteins, leading to cellular damage.
Acute and In Vitro Cytotoxicity
While both alkaloids exhibit significant toxicity, their potencies can vary. The acute toxicity, as indicated by the median lethal dose (LD50), and in vitro cytotoxicity, measured by the half-maximal effective concentration (EC50), provide a quantitative comparison of their toxic potential.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Cell Line | Exposure Time (h) | EC50 (µM) |
| Senecionine | Rodents | Not Specified | 65[1] | HepG2-CYP3A4 | 24 | ~50-70[1] |
| HepG2-CYP3A4 | 72 | ~2-60[1] | ||||
| Primary Mouse Hepatocytes | Not Specified | ~22[2] | ||||
| Retrorsine | Rat | Intraperitoneal | 42[3] | HepG2-CYP3A4 | 24 | ~50-70[1] |
| HepG2-CYP3A4 | 72 | ~2-60[1] | ||||
| Primary Human Hepatocytes | 24 | 98[1] |
Genotoxicity Assessment
The formation of DNA adducts by the reactive metabolites of Senecionine and Retrorsine is a primary driver of their genotoxic and carcinogenic effects. The Comet assay and the analysis of DNA damage markers like γH2AX and p53 are common methods to quantify this genotoxic potential. The Benchmark Dose Limit (BMDL) is a statistical tool used to derive a reference point for risk assessment from dose-response data.
| Alkaloid | Cell Line | Genotoxicity Endpoint | BMDL (µM) |
| Senecionine | HepG2-CYP3A4 | γH2AX | ~1-10[1] |
| HepG2-CYP3A4 | p53 | ~1-10[1] | |
| HepG2-CYP3A4 | Comet Assay | ~1-10[1] | |
| Retrorsine | HepG2-CYP3A4 | γH2AX | 0.01[1] |
| HepG2-CYP3A4 | p53 | ~0.1-1[1] | |
| HepG2-CYP3A4 | Comet Assay | 0.14[1] |
Notably, in these studies, Retrorsine consistently demonstrates a higher genotoxic potency with significantly lower BMDL values compared to Senecionine, indicating that it can induce DNA damage at much lower concentrations.[1]
Signaling Pathways and Mechanisms of Action
The toxicity of Senecionine and Retrorsine is initiated by their metabolic activation in the liver. The resulting pyrrolic esters are potent electrophiles that can alkylate DNA and proteins, triggering a cascade of cellular stress responses.
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aglaine B (Rocaglaol): A Comparative Guide to its Cytotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Aglaine B, also known as Rocaglaol, as a potent cytotoxic agent. It offers a comparative analysis of its performance against the conventional chemotherapeutic drug doxorubicin (B1662922), supported by experimental data from peer-reviewed studies. Detailed methodologies for key cytotoxic and apoptotic assays are provided, alongside visual representations of its molecular mechanisms of action.
Data Presentation: Cytotoxic Efficacy of this compound (Rocaglaol)
This compound (Rocaglaol) has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in multiple studies. The data presented below summarizes these findings and offers a comparison with the widely used anticancer drug, doxorubicin.
| Cell Line | Cancer Type | This compound (Rocaglaol) IC50 / ED50 | Doxorubicin IC50 | Reference |
| Lu1 | Lung Carcinoma | 13.8 nM | Not Reported | [1] |
| LNCaP | Prostate Cancer | 23.0 nM | Not Reported | [1] |
| MCF-7 | Breast Cancer | 9.2 nM | ~2.5 µM | [1][2] |
| HepG2 | Liver Cancer | 7.37 µM | ~12.2 µM | [2][3] |
| HL-60 | Promyelocytic Leukemia | 0.007 - 0.095 µM | Not Reported | [4] |
| SMMC-7721 | Liver Cancer | 0.007 - 0.095 µM | Not Reported | [4] |
| A-549 | Lung Cancer | 0.007 - 0.095 µM | > 20 µM | [2][4] |
| SW480 | Colon Cancer | 0.007 - 0.095 µM | Not Reported | [4] |
| HEL | Human Red Leukocyte Leukemia | 3.2 nM (derivative) | >540 nM (derivative) |
Note: IC50/ED50 values can vary between studies due to different experimental conditions. A derivative of Rocaglaol was found to be 169 times more potent than doxorubicin in HEL cells.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound (Rocaglaol) exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.
Apoptosis Induction
This compound (Rocaglaol) triggers the intrinsic mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xl[1]. This shift in the Bax/Bcl-xl ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-7, ultimately leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent cell death[1].
Cell Cycle Arrest
The compound causes a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle[1]. This is achieved by down-regulating the protein phosphatase Cdc25C, which is a key activator of the mitosis-promoting factor. The inhibition of Cdc25C leads to the maintenance of inhibitory phosphorylation on Cdc2 (also known as Cdk1), preventing the cell from entering mitosis[1].
Signaling Pathway Involvement
Studies on Rocaglaol derivatives have also indicated the suppression of the MAPK signaling pathway, which is known to be involved in cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound (Rocaglaol) as a cytotoxic agent are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (Rocaglaol) or a control vehicle for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound (Rocaglaol) at a specific concentration for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with this compound (Rocaglaol) and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxic effects of this compound.
This compound (Rocaglaol) Induced Apoptosis Signaling Pathway
Caption: Mitochondrial pathway of apoptosis induced by this compound.
This compound (Rocaglaol) Induced G2/M Cell Cycle Arrest
Caption: Mechanism of G2/M cell cycle arrest by this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unraveling Two Distinct Anticancer Mechanisms: Aglaine B (Rocaglamides) vs. Paclitaxel
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, understanding the precise mechanism of action is paramount for developing effective and targeted therapies. This guide provides a detailed, evidence-based comparison of the molecular mechanisms of two distinct classes of anticancer agents: the natural products derived from the Aglaia species, likely encompassing the user-referenced "Aglaine B" as a rocaglamide (B1679497), and the well-established chemotherapeutic drug, paclitaxel (B517696). While both exhibit potent cytotoxic effects against cancer cells, their pathways to inducing cell death are fundamentally different, offering unique therapeutic opportunities and challenges.
Introduction to the Compounds
This compound (likely a Rocaglamide from Aglaia species): The term "this compound" does not correspond to a recognized scientific name. However, it is highly probable that this refers to a compound from the Aglaia genus of plants, which are known to produce a class of potent anticancer compounds called rocaglamides .[1][2][3] Rocaglamides, including rocaglamide and silvestrol (B610840), are cyclopenta[b]benzofurans that have demonstrated significant antitumor activity.[1][3][4] Their primary mechanism of action is the inhibition of protein synthesis.[4][5]
Paclitaxel: A member of the taxane (B156437) family of drugs, paclitaxel was originally isolated from the Pacific yew tree, Taxus brevifolia. It is a widely used and potent chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer. Paclitaxel's mechanism of action centers on its ability to interfere with the normal function of microtubules.
Core Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the mechanism of action between rocaglamides (representing this compound) and paclitaxel lies in their primary cellular targets. Rocaglamides disrupt the production of proteins essential for cancer cell survival and proliferation, while paclitaxel sabotages the structural integrity and dynamics of the cellular skeleton.
This compound (Rocaglamides): Inhibition of Protein Synthesis
Rocaglamides exert their anticancer effects by targeting the initial steps of protein synthesis, a process vital for all cellular functions, particularly in rapidly dividing cancer cells. The key target of rocaglamides is the eukaryotic translation initiation factor 4A (eIF4A) , an RNA helicase.[3][4]
By binding to eIF4A, rocaglamides clamp it onto specific polypurine sequences in the 5' untranslated regions of messenger RNAs (mRNAs). This action stabilizes the eIF4A-RNA complex and prevents the scanning of the ribosome to the start codon, thereby inhibiting the translation of a specific subset of mRNAs.[4] Many of these inhibited mRNAs encode for proteins that are crucial for cancer cell proliferation and survival, including cyclins and anti-apoptotic proteins.[5] This targeted inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis.
Paclitaxel: Microtubule Stabilization
In stark contrast, paclitaxel's primary target is tubulin , the protein subunit of microtubules. Microtubules are dynamic polymers that are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), cell shape, and intracellular transport.
Paclitaxel binds to the β-tubulin subunit of the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. This disruption of the normal dynamic instability of microtubules has profound consequences for the cell. The stabilized, non-functional microtubules interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest ultimately triggers the apoptotic cell death program.
Comparative Data Summary
The following tables summarize the key differences in the mechanisms of action, cellular effects, and molecular targets of this compound (rocaglamides) and paclitaxel.
| Feature | This compound (Rocaglamides) | Paclitaxel |
| Primary Target | Eukaryotic translation initiation factor 4A (eIF4A)[3][4] | β-tubulin subunit of microtubules |
| Primary Molecular Effect | Inhibition of protein synthesis[4][5] | Stabilization of microtubules |
| Effect on Cell Cycle | Cell cycle arrest (indirect, due to inhibition of cyclin synthesis)[5] | G2/M phase arrest |
| Induction of Apoptosis | Yes, through depletion of short-lived anti-apoptotic proteins | Yes, following prolonged mitotic arrest |
| Resistance Mechanisms | Mutations in eIF4A (potential) | Mutations in β-tubulin, overexpression of drug efflux pumps (e.g., P-glycoprotein) |
Table 1: High-Level Comparison of Mechanisms of Action
| Parameter | This compound (Rocaglamides) | Paclitaxel |
| Target Protein | eIF4A | β-tubulin |
| Effect on Target | Clamps eIF4A on mRNA, inhibiting translation initiation[4] | Binds to and stabilizes microtubule polymer |
| Key Downstream Effectors | Depletion of cyclins (e.g., Cyclin D), anti-apoptotic proteins (e.g., Mcl-1) | Activation of the spindle assembly checkpoint, activation of pro-apoptotic Bcl-2 family members, activation of caspases |
| Cellular Phenotype | Inhibition of proliferation, induction of apoptosis | Mitotic arrest, formation of abnormal microtubule bundles, apoptosis |
Table 2: Detailed Comparison of Molecular and Cellular Effects
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of this compound (rocaglamides) and paclitaxel, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound (Rocaglamide).
Caption: Mechanism of Action of Paclitaxel.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanisms of action of rocaglamides and paclitaxel. Specific details may vary based on the cell line and experimental setup.
Tubulin Polymerization Assay (for Paclitaxel)
Objective: To determine the effect of a compound on the in vitro polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare a stock solution of paclitaxel in DMSO.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate at 37°C, add the general tubulin buffer.
-
Add the test compound (paclitaxel) or vehicle control (DMSO) to the appropriate wells.
-
To initiate the reaction, add the tubulin and GTP solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled spectrophotometer set at 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the paclitaxel-treated samples to the control.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle distribution.
Principle: The DNA content of cells in different phases of the cell cycle (G1, S, G2/M) can be quantified by staining with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), followed by flow cytometric analysis.
Protocol:
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the test compound (this compound or paclitaxel) or vehicle control for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Assay by Western Blotting
Objective: To detect the expression of key apoptosis-related proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression levels indicative of apoptosis (e.g., cleavage of caspase-3, changes in Bcl-2 family proteins).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound as described for cell cycle analysis.
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
-
Conclusion
This compound, as a representative of the rocaglamide family, and paclitaxel are both potent anticancer agents, but they operate through fundamentally distinct mechanisms. Rocaglamides shut down the production of key proteins required for cancer cell survival by targeting the translation initiation factor eIF4A. In contrast, paclitaxel freezes the dynamic microtubule network, leading to mitotic arrest and subsequent apoptosis. This comparative guide highlights the importance of understanding these diverse molecular pathways for the rational design of novel cancer therapies and the development of effective combination strategies. The provided experimental protocols offer a foundation for researchers to further investigate these and other potential anticancer compounds.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Comparative Analysis of the Anti-inflammatory Effects of Aegeline and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the anti-inflammatory effects of Aegeline, a natural alkaloid derived from the plant Aegle marmelos, against the well-established corticosteroid, Dexamethasone (B1670325). The following sections present a comparative summary of their performance based on available experimental data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.
While direct quantitative in vitro data for Aegeline in LPS-stimulated RAW 264.7 macrophages is limited, this guide utilizes data from a major bioactive furanocoumarin isolated from Aegle marmelos, marmelosin, as a proxy to facilitate a more direct comparison with Dexamethasone in the same cell line. It is important to note that marmelosin and Aegeline are different compounds, and therefore, these results should be interpreted with caution.
Data Presentation: Comparative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of marmelosin (from Aegle marmelos) and Dexamethasone on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target Mediator | Cell Line | Stimulant | Observed Effect | Reference |
| Marmelosin | Nitric Oxide (NO) | RAW 264.7 | LPS | ~3.9-fold reduction in NO release.[1] | Vijaya et al., 2018 |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | ~3.4-fold reduction in TNF-α release.[1] | Vijaya et al., 2018 | |
| Nuclear Factor-kappa B (NF-κB) | RAW 264.7 | LPS | ~2.7-fold inhibition of NF-κB.[1] | Vijaya et al., 2018 | |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition. | Not specified in search results |
| Interleukin-6 (IL-6) | RAW 264.9 | LPS | 10% to 90% inhibition (10⁻⁹ M to 10⁻⁶ M).[2] | Waage & Bakke, 1988 | |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | LPS | Significant suppression of TNF-α secretion.[3][4] | Tsai et al., 2017 | |
| Interleukin-1 beta (IL-1β) | RAW 264.7 | LPS | Inhibition of IL-1β gene expression.[5] | Jeon et al., 2000 |
Signaling Pathway Visualization
The anti-inflammatory effects of Aegeline and other bioactive compounds from Aegle marmelos are believed to be mediated through the inhibition of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.
Caption: Aegeline's proposed anti-inflammatory mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of anti-inflammatory compounds are provided below.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Stimulation: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., Aegeline, Dexamethasone) or vehicle control for 1-2 hours, followed by stimulation with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and LPS stimulation, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Cytokine Assays (TNF-α and IL-6) by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, 96-well plates are coated with a capture antibody specific for the target cytokine.
-
Cell culture supernatants and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of the cytokine in the samples is calculated from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins involved in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The available data suggests that bioactive compounds from Aegle marmelos, such as marmelosin, exhibit significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators like nitric oxide and TNF-α in LPS-stimulated macrophages.[1] The mechanism of action appears to involve the downregulation of the NF-κB signaling pathway.[1] In comparison, Dexamethasone is a potent anti-inflammatory agent that effectively suppresses the production of a broad range of inflammatory cytokines, including IL-6 and TNF-α, through well-established mechanisms involving the glucocorticoid receptor.[2][3][4]
While the direct comparison is limited by the use of a related compound (marmelosin) for Aegeline's in vitro activity, the findings highlight the potential of Aegeline and other constituents of Aegle marmelos as valuable leads for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate the precise molecular mechanisms of Aegeline and to obtain direct comparative data against standard anti-inflammatory drugs in standardized in vitro and in vivo models.
References
- 1. Antioxidant and anti-inflammatory properties of marmelosin from Bael (Aegle marmelos L.); Inhibition of TNF-α mediated inflammatory/tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rocaglamides from the Aglaia Genus: A Methodological Approach for Researchers
For researchers, scientists, and drug development professionals, the genus Aglaia represents a rich source of bioactive compounds, particularly the class of natural products known as rocaglamides or flavaglines. These cyclopenta[b]benzofurans have garnered significant interest for their potent cytotoxic, insecticidal, and antiviral activities.[1][2][3][4] While numerous rocaglamide (B1679497) derivatives have been isolated from various Aglaia species, a direct comparative study quantifying the yield, purity, and biological efficacy of a single, specific rocaglamide from different plant sources is not extensively documented in existing literature. This guide provides a framework for conducting such a comparative analysis, offering standardized methodologies and data presentation formats to facilitate objective evaluation.
Understanding the Chemical Diversity of Rocaglamides in Aglaia
The term "Aglaine B" does not correspond to a well-defined compound in the scientific literature. It is likely a variant or misspelling related to the broader class of rocaglamides. Over 100 naturally occurring rocaglamide derivatives have been isolated and characterized from more than 30 Aglaia species.[5] These compounds share a common cyclopenta[b]benzofuran skeleton but differ in their substitution patterns, which significantly influences their biological activity.[2][6]
Some of the most extensively studied Aglaia species for their rocaglamide content include Aglaia odorata, Aglaia elliptifolia, and Aglaia foveolata.[5][6][7] The specific rocaglamide derivatives isolated vary between species and even between different parts of the same plant (e.g., leaves, bark, twigs).
A Framework for Comparative Analysis
To conduct a meaningful comparative study of a specific rocaglamide from different Aglaia species, a systematic approach is essential. The following sections outline a general workflow, from sample collection to biological activity assessment.
Experimental Workflow
The overall process for a comparative study of a rocaglamide from different plant sources can be visualized as follows:
Data Presentation for Comparative Analysis
To ensure a clear and objective comparison, all quantitative data should be summarized in a structured tabular format.
Table 1: Comparison of Yield and Purity of Rocaglamide X from Different Aglaia Species
| Aglaia Species | Plant Part Used | Extraction Method | Yield of Crude Extract (g/kg) | Yield of Purified Rocaglamide X (mg/kg) | Purity of Rocaglamide X (%) |
| Aglaia odorata | Leaves | Maceration with Methanol | |||
| Aglaia elliptifolia | Twigs | Soxhlet with Ethyl Acetate | |||
| Aglaia foveolata | Bark | Maceration with Dichloromethane |
Table 2: Comparative Biological Activity of Rocaglamide X from Different Aglaia Sources
| Source of Rocaglamide X | Cell Line | IC50 (µM) | Antiviral Activity (EC50, µM) | Insecticidal Activity (LC50, ppm) |
| Aglaia odorata | HeLa | |||
| Aglaia elliptifolia | A549 | |||
| Aglaia foveolata | MCF-7 | |||
| Positive Control |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validity of a comparative study.
Protocol 1: General Extraction and Isolation of Rocaglamides
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, bark, twigs) from positively identified Aglaia species.
-
Air-dry the plant material in the shade until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethyl acetate, or dichloromethane) at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation and Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate).
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.
-
Further purify the rocaglamide-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the purified rocaglamide from each source for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Signaling Pathway Modulated by Rocaglamides
Rocaglamides are known to exert their biological effects through various mechanisms, including the inhibition of protein synthesis. A key target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in the initiation of translation.
By providing this methodological framework, we aim to facilitate standardized and comparable research into the rich chemical diversity and therapeutic potential of rocaglamides from the Aglaia genus. Such studies are essential for identifying the most promising species and compounds for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
In Vivo Anticancer Activity of Rocaglamides: A Comparative Analysis
While direct in vivo validation of the anticancer activity of Aglaine B is not extensively documented in publicly available literature, significant research on closely related rocaglamide (B1679497) derivatives, particularly Rocaglamide A, provides a strong basis for comparison. This guide offers an objective analysis of the in vivo performance of Rocaglamide A against relevant cancer models and compares its efficacy with established standard-of-care therapies.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of rocaglamides. The information presented herein is based on preclinical data and should be interpreted within that context.
Comparative Efficacy of Rocaglamide A and Standard-of-Care Drugs
The in vivo anticancer effects of Rocaglamide A have been evaluated in xenograft models of pancreatic and hepatocellular carcinoma. For a comprehensive comparison, its performance is benchmarked against gemcitabine (B846) and sorafenib, the respective standard-of-care treatments for these cancers.
| Compound/Drug | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Rocaglamide A | Pancreatic Cancer (Patient-derived xenograft) | SCID Mice | 1.5 mg/kg, daily | Significant reduction in tumor volume | [1] |
| Rocaglamide A | Pancreatic Cancer (AsPC-1 xenograft) | SCID Mice | 5.0 mg/kg, daily for 48 days | Tumor volumes were 37 ± 8% of the control group | [2] |
| Rocaglamide A | Hepatocellular Carcinoma (Huh-7 xenograft) | SCID Mice | 2.5 mg/kg, daily for 32 days | Tumor volumes were ~45 ± 12% of the control group | [3][4] |
| Gemcitabine | Pancreatic Cancer | Mouse Models | Not specified | Generally considered to have limited efficacy in vivo, often used in combination | [5][6][7][8] |
| Sorafenib | Hepatocellular Carcinoma (Hepa 1.6 xenograft) | C57/BL6 Mice | Not specified | Significantly smaller tumors than untreated mice (-79% at day 22) | [9] |
| Sorafenib | Hepatocellular Carcinoma (Patient-derived xenograft) | Not specified | 30 mg/kg, daily for 2 months | Significantly reduced liver weight to body weight ratio and tumor burden | [10] |
Note: Direct comparison of percentage inhibition can be challenging due to variations in experimental design, tumor models, and treatment durations.
Detailed Experimental Protocols
To ensure reproducibility and facilitate critical evaluation, the following are detailed methodologies for the key in vivo experiments cited.
Protocol 1: In Vivo Antitumor Assay for Rocaglamide A in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Patient-derived pancreatic tumor cells are implanted subcutaneously into the flanks of SCID mice.
-
Treatment Groups:
-
Vehicle control group (e.g., olive oil).
-
Rocaglamide A treatment group.
-
-
Drug Administration: Once tumors are established, mice are treated daily with Rocaglamide A at a dose of 1.5 mg/kg via intraperitoneal injection.[1]
-
Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is monitored to assess toxicity.
-
Survival rates of the mice in each group are recorded.
-
-
Endpoint: The study continues for a predefined period (e.g., 24 days), or until tumors in the control group reach a maximum allowable size.[1] At the end of the study, mice are euthanized, and tumors are excised and weighed.
Protocol 2: In Vivo Antitumor Assay for Rocaglamide A in a Hepatocellular Carcinoma (HCC) Xenograft Model
-
Cell Line: Huh-7 human hepatocellular carcinoma cells.
-
Animal Model: SCID mice.
-
Tumor Implantation: Huh-7 cells are implanted subcutaneously into the flanks of SCID mice.
-
Treatment Groups:
-
Vehicle control group (e.g., 5% DMSO in olive oil).
-
Rocaglamide A treatment group.
-
-
Drug Administration: Once tumors are established, mice receive daily intraperitoneal injections of Rocaglamide A at a dose of 2.5 mg/kg for 32 consecutive days.[3][4]
-
Monitoring:
-
Tumor volume and body weight are monitored throughout the experiment.
-
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway of Rocaglamide Action
Rocaglamides are known to exert their anticancer effects by targeting key cellular pathways involved in protein synthesis and cell survival. The following diagram illustrates the putative signaling pathway affected by Rocaglamide A.
Caption: Putative signaling pathway of Rocaglamide A's anticancer activity.
Experimental Workflow for In Vivo Antitumor Efficacy Assessment
The following diagram outlines the typical workflow for evaluating the in vivo anticancer activity of a test compound like Rocaglamide A.
Caption: General experimental workflow for in vivo anticancer drug testing.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 6. Predictive modeling of in vivo response to gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In Vivo Screen Identifies Liver X Receptor Alpha Agonism Potentiates Sorafenib Killing of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Paclitaxel and its Semi-Synthetic Analog, Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the natural product Paclitaxel (B517696) and its semi-synthetic analog Docetaxel (B913), two pivotal chemotherapeutic agents in the taxane (B156437) class. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced differences between these two widely used anticancer drugs.
Comparative Cytotoxicity
The in vitro cytotoxicity of Paclitaxel and Docetaxel is a key indicator of their potency. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher cytotoxic potency.[1][2] The following table summarizes the IC50 values for Paclitaxel and Docetaxel across various human cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions such as cell density and drug exposure time.[1][2]
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.5 - 15 | 1.5 - 10 |
| MDA-MB-231 | Breast Cancer | 5 - 20 | 2 - 12 |
| A549 | Lung Cancer | 10 - 50 | 5 - 25 |
| HCT116 | Colon Cancer | 8 - 30 | 4 - 15 |
| OVCAR-3 | Ovarian Cancer | 4 - 20 | 2 - 10 |
| CHP100 | Neuroblastoma | Lower than Docetaxel | More potent than Paclitaxel |
| SH-SY5Y | Neuroblastoma | Higher than Docetaxel | Less potent than in other NB lines |
| BE(2)M17 | Neuroblastoma | Intermediate | Intermediate |
Note: Data collated from multiple sources.[1][2][3]
In general, Docetaxel exhibits greater cytotoxic potency with lower IC50 values across a range of cancer cell lines compared to Paclitaxel.[3] For instance, in neuroblastoma cell lines, Docetaxel was found to be more cytotoxic than Paclitaxel, with the mean ratio of IC50 values (Paclitaxel/Docetaxel) ranging from 2 to 11.[3]
Mechanism of Action and Signaling Pathways
Both Paclitaxel and Docetaxel share a primary mechanism of action: the disruption of microtubule dynamics, which is essential for cell division.[4][5] They bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[6][7][8] This hyper-stabilization of microtubules leads to the formation of non-functional microtubule bundles, mitotic spindle malfunction, and ultimately, cell cycle arrest in the G2/M phase.[4][9] This prolonged mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.[8][10]
While their core mechanism is similar, some studies suggest Docetaxel is a more potent inhibitor of microtubule depolymerization than Paclitaxel.[7] Furthermore, Docetaxel has been shown to be a more potent inducer of bcl-2 phosphorylation, an event that promotes apoptosis.[11]
The signaling pathway leading to apoptosis induced by taxanes is complex and can involve the activation of various signaling molecules and genes, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[4] Alterations in apoptotic signaling pathways, such as mutations in genes like p53 or changes in the expression of Bcl-2 family proteins, can contribute to taxane resistance.[8]
Caption: Taxane-Induced Apoptosis Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Paclitaxel and Docetaxel.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Paclitaxel or Docetaxel. A control group receives medium with the vehicle (e.g., DMSO) only.[2]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.[2]
Caption: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) using Annexin V-FITC and the loss of membrane integrity (a marker of late apoptosis and necrosis) using propidium iodide (PI).[1]
-
Cell Treatment: Cells are treated with Paclitaxel or Docetaxel at their respective IC50 concentrations for a specified time, such as 24 or 48 hours.[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.[1]
-
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.[1]
Clinical Efficacy and Tolerability
Clinical trials have demonstrated the efficacy of both Paclitaxel and Docetaxel in treating various cancers, including breast, lung, and ovarian cancers.[12][13] A meta-analysis of randomized controlled trials in metastatic breast cancer suggested that Paclitaxel-based and Docetaxel-based regimens have comparable efficacy.[14] However, the Paclitaxel-based regimen was associated with less toxicity and better tolerability.[14] Conversely, another head-to-head trial in advanced breast cancer reported that Docetaxel produced better overall survival and a longer time to progression compared to Paclitaxel.[15] These conflicting findings highlight that the choice between these two agents can depend on the specific clinical context, including the cancer type, stage, and patient characteristics.
In terms of side effects, both drugs can cause myelosuppression, peripheral neuropathy, and alopecia.[5] However, grade 3 or 4 hematological toxicities, mucositis, and diarrhea have been reported to be more common with Docetaxel-based regimens.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Docetaxel and paclitaxel in the treatment of breast cancer: a review of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel and docetaxel combinations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel-based versus docetaxel-based regimens in metastatic breast cancer: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Docetaxel for Breast Cancer Increases Survival Better Than Paclitaxel [medscape.com]
Benchmarking Aglaine B: A Comparative Guide Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the kinase inhibitory activity of the novel compound, Aglaine B. Due to the absence of publicly available experimental data on its specific kinase targets and inhibitory potency, this document serves as a template for its evaluation against well-characterized kinase inhibitors targeting the Aurora B kinase. The provided data on known inhibitors, detailed experimental protocols, and signaling pathway diagrams are intended to guide future research and facilitate the interpretation of comparative data.
Introduction to Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis.[1][2][3] Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention.[1][2] Small molecule inhibitors of Aurora B have emerged as a promising class of anti-cancer agents, with several compounds advancing through preclinical and clinical development.[1][4][5] This guide will benchmark the hypothetical compound this compound against established Aurora B inhibitors, Barasertib (AZD1152) and Alisertib (MLN8237).
Comparative Analysis of Kinase Inhibitor Potency
To effectively evaluate the potential of this compound as a kinase inhibitor, its half-maximal inhibitory concentration (IC50) against Aurora B kinase should be determined and compared to established inhibitors. The following table provides a template for such a comparison, populated with IC50 values for well-known Aurora B inhibitors.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | Aurora B (Predicted) | [Experimental Data] | [Specify Assay Conditions] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Cell-free assay[1] |
| Alisertib (MLN8237) | Aurora A, Aurora B | 1.2 (Aurora A), 396.5 (Aurora B) | Biochemical assay[1] |
| ZM447439 | Aurora A, Aurora B | 110 (Aurora A), 130 (Aurora B) | Enzyme assay |
| Hesperadin | Aurora B | 250 | In vitro kinase assay[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and cell-based assays to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Purified recombinant Aurora B kinase
-
Kinase-specific substrate (e.g., Histone H3 peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound) and known inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the Aurora B kinase, the substrate, and the test compound (this compound) at various concentrations in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Luminescence Detection: After a further incubation period, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is correlated with kinase activity. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
Cellular Assay for Aurora B Inhibition (Phospho-Histone H3 Assay)
This assay measures the phosphorylation of Histone H3 at Serine 10, a direct downstream target of Aurora B, in a cellular context.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Test compound (this compound) and known inhibitors
-
Fixation and permeabilization buffers
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in microplates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10), followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or analyze the cells by flow cytometry to quantify the fluorescence intensity of phospho-Histone H3.
-
Data Interpretation: A decrease in the fluorescence intensity indicates inhibition of Aurora B activity. Determine the concentration-dependent effect of this compound on Histone H3 phosphorylation.
Visualizing Pathways and Workflows
Aurora B Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora B kinase, highlighting its role in mitosis and the downstream phosphorylation of Histone H3.
References
- 1. mdpi.com [mdpi.com]
- 2. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Aglaine B
Essential Safety and Handling Guide for Aglaine B
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the SDS for Rocaglamide, a structurally related cyclopenta[b]benzofuran isolated from the Aglaia species, and general principles for handling potent cytotoxic compounds. Researchers should handle this compound with extreme caution and perform a full risk assessment before use. The information provided here is for guidance and is not a substitute for a substance-specific SDS.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures for safe handling and disposal to build trust and ensure laboratory safety.
Hazard Identification and Classification
Based on the Safety Data Sheet for the related compound Rocaglamide, this compound should be treated as a hazardous substance. The following table summarizes the GHS hazard classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictograms:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double gloving provides additional protection in case of a tear or puncture in the outer glove. |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Protects against splashes, aerosols, and solid particles. |
| Skin and Body Protection | A fully buttoned lab coat with elastic cuffs. Consider a disposable gown for procedures with a high risk of contamination. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Avoids inhalation of dust or aerosols.[1] |
Safe Handling and Operational Plan
Engineering Controls:
-
All work involving solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
A designated area for handling this compound should be established to prevent cross-contamination.
-
An eyewash station and safety shower must be readily accessible.
Procedural Controls:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Remove contaminated clothing immediately and wash it before reuse.[1]
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |
| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution (e.g., soap and water, followed by 70% ethanol), and collect all cleaning materials as hazardous waste.
Disposal:
-
Dispose of all waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural workflows for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
